ONO-3307
Description
Properties
CAS No. |
76472-28-1 |
|---|---|
Molecular Formula |
C14H14N4O4S |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C14H14N4O4S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21/h1-8H,(H4,15,16,18)(H2,17,20,21) |
InChI Key |
YFUQTMNUQVFBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Synonyms |
4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |
Origin of Product |
United States |
Foundational & Exploratory
ONO-3307: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-3307 is a synthetic serine protease inhibitor with a broad spectrum of activity against key enzymes in the coagulation and fibrinolytic systems. Preclinical studies have demonstrated its efficacy in models of thrombosis and disseminated intravascular coagulation (DIC). This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, inhibitory profile, and effects in relevant in vitro and in vivo experimental models. This document summarizes the available quantitative data, outlines experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Broad-Spectrum Protease Inhibition
This compound functions as a competitive inhibitor of a variety of serine proteases that play crucial roles in the coagulation cascade and other related physiological and pathological processes. Its primary mechanism involves binding to the active site of these enzymes, thereby preventing their interaction with their natural substrates.
Molecular Targets and Inhibitory Profile
In vitro studies have quantified the inhibitory potency of this compound against several key proteases. The inhibition constants (Ki) are summarized in the table below, highlighting the compound's potent activity against enzymes central to thrombus formation and fibrinolysis.
| Target Protease | Inhibition Constant (Ki) (μM) |
| Trypsin | 0.048[1] |
| Thrombin | 0.18[1] |
| Plasma Kallikrein | 0.29[1] |
| Plasmin | 0.31[1] |
| Pancreatic Kallikrein | 3.6[1] |
| Chymotrypsin | 47[1] |
Table 1: Inhibitory Profile of this compound against Key Serine Proteases. This table summarizes the reported inhibition constants (Ki) of this compound for a range of serine proteases.
The data indicates that this compound is a potent inhibitor of trypsin, thrombin, plasma kallikrein, and plasmin, with sub-micromolar Ki values.[1] Its strong inhibition of thrombin and plasmin directly implicates it in the modulation of coagulation and fibrinolysis.
Figure 1: this compound Target Proteases. This diagram illustrates the inhibitory action of this compound on a range of serine proteases.
In Vitro and In Vivo Pharmacological Effects
The inhibitory activity of this compound on key proteases translates into significant pharmacological effects in both cellular and whole-organism models.
In Vitro Effects on Leukocytes
This compound has been shown to modulate the activity of leukocytes in response to inflammatory stimuli. Specifically, it inhibits both the release of elastase from N-formyl-Met-Leu-Phe (fMLP)-stimulated leukocytes and the release of tissue thromboplastin from endotoxin-stimulated leukocytes.[1] These actions suggest a potential anti-inflammatory component to its mechanism of action, in addition to its anticoagulant and profibrinolytic effects.
Figure 2: In Vitro Effects of this compound on Leukocytes. This diagram shows the inhibitory effect of this compound on stimulated leukocyte responses.
In Vivo Efficacy in a Thrombosis Model
In an experimental model of thrombosis in rats, this compound demonstrated significant antithrombotic activity. At a dose of 10 mg/kg/hr, it completely inhibited the deposition of radioactive fibrin in the kidney and lung.[1] This finding provides strong evidence for its potential therapeutic utility in thrombotic disorders.
In Vivo Efficacy in a Disseminated Intravascular Coagulation (DIC) Model
The protective effects of this compound were further investigated in a rat model of endotoxin-induced DIC. Continuous infusion of this compound at doses of 10 or 100 µg/kg/h demonstrated a protective effect against the development of DIC. The key parameters that showed improvement are summarized in the table below.
| Parameter | Effect of this compound Treatment |
| Fibrinogen and Fibrin Degradation Products (FDP) | Improvement |
| Fibrinogen Level | Improvement |
| Prothrombin Time (PT) | Improvement |
| Partial Thromboplastin Time (PTT) | Improvement |
| Platelet Count | Improvement |
| Number of Renal Glomeruli with Fibrin Thrombi | Improvement |
Table 2: Protective Effects of this compound in a Rat Model of Endotoxin-Induced DIC. This table outlines the coagulation and hematological parameters that were positively affected by this compound treatment in an experimental DIC model.
Experimental Protocols
In Vitro Protease Inhibition Assay
A detailed protocol for the protease inhibition assays was not available in the reviewed literature. However, a general methodology for determining the inhibition constant (Ki) for a competitive inhibitor typically involves the following steps:
-
Enzyme and Substrate Preparation: The target protease and a specific chromogenic or fluorogenic substrate are prepared in a suitable buffer.
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent and diluted to a range of concentrations.
-
Assay Procedure: The enzyme, substrate, and varying concentrations of this compound are incubated together. The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically over time.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot). The Ki value is then determined from these plots.
In Vivo Endotoxin-Induced DIC Model in Rats
The following protocol was used to induce and evaluate the effects of this compound on DIC in rats:
-
Animal Model: Male Wistar rats were used.
-
Induction of DIC: A 4-hour sustained infusion of endotoxin (100 mg/kg) was administered into a femoral vein.
-
Treatment: Simultaneously with the endotoxin infusion, this compound was continuously infused at doses of 1, 10, or 100 µg/kg/h into the contralateral femoral vein.
-
Parameter Measurement: After the 4-hour infusion period, blood samples were collected to measure fibrinogen and fibrin degradation products (FDP), fibrinogen level, prothrombin time (PT), partial thromboplastin time (PTT), and platelet count. Kidneys were also examined for the presence of fibrin thrombi in the glomeruli.
Figure 3: Experimental Workflow for the In Vivo DIC Model. This diagram outlines the key steps in the experimental protocol used to evaluate this compound in a rat model of disseminated intravascular coagulation.
Conclusion
This compound is a potent, broad-spectrum serine protease inhibitor with significant activity against key enzymes in the coagulation and fibrinolytic pathways. Its ability to inhibit thrombin and plasmin, coupled with its modulatory effects on leukocyte function, underscores its potential as a therapeutic agent for thrombotic disorders and DIC. The in vivo efficacy demonstrated in preclinical models provides a strong rationale for further investigation and development of this compound for these indications. This technical guide provides a foundational understanding of its mechanism of action to support ongoing and future research efforts.
References
ONO-3307: A Technical Overview of its Protease Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-3307 is a synthetic, broad-spectrum protease inhibitor that has demonstrated significant potential in preclinical models of protease-mediated pathologies, particularly disseminated intravascular coagulation (DIC). This technical guide provides a detailed examination of the known protease targets of this compound, presenting quantitative inhibition data, the experimental protocols used for their determination, and an exploration of the potential signaling pathways implicated in its mechanism of action.
Introduction
Proteases are a diverse class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and tissue remodeling. Dysregulation of protease activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. This compound is a small molecule inhibitor that has been shown to competitively inhibit several serine proteases involved in the coagulation and inflammatory cascades. This document serves as a comprehensive resource for researchers interested in the biochemical and cellular activities of this compound.
Protease Inhibition Profile of this compound
This compound exhibits competitive inhibition against a range of serine proteases. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.
Table 1: In Vitro Inhibition of Various Proteases by this compound[1]
| Protease Target | Inhibition Constant (Ki) (μM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Data sourced from Matsuoka et al., 1989.[1]
Experimental Protocols
The following sections detail the methodologies employed to determine the protease inhibition profile of this compound, as abstracted from the foundational study by Matsuoka et al. (1989).
Determination of Inhibition Constants (Ki) for Various Proteases
A series of in vitro enzymatic assays were conducted to determine the Ki values of this compound against its target proteases. The general principle of these assays involves measuring the rate of substrate hydrolysis by the target enzyme in the presence and absence of the inhibitor.
General Protocol:
-
Enzyme and Substrate Preparation: Each protease (trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin) and their respective chromogenic or fluorogenic substrates were prepared in appropriate buffers to ensure optimal enzyme activity and stability.
-
Inhibition Assay: The assays were typically performed in a 96-well plate format. A fixed concentration of each enzyme was pre-incubated with varying concentrations of this compound for a specified period to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the specific substrate.
-
Measurement of Activity: The rate of substrate hydrolysis was monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: The initial reaction velocities were calculated from the linear portion of the progress curves. The Ki values were then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, often visualized using a Dixon or Lineweaver-Burk plot.
Inhibition of Leukocyte Elastase Release
This compound was also evaluated for its ability to inhibit the release of elastase from stimulated human leukocytes.
Protocol:
-
Leukocyte Isolation: Human polymorphonuclear leukocytes (PMNs) were isolated from fresh human blood using standard density gradient centrifugation techniques.
-
Cell Stimulation: The isolated leukocytes were pre-incubated with this compound at various concentrations. Subsequently, the cells were stimulated with N-formyl-Met-Leu-Phe (fMLP), a potent chemoattractant and activator of neutrophils, to induce the release of elastase.[1]
-
Elastase Activity Measurement: The amount of elastase released into the cell supernatant was quantified by measuring its enzymatic activity using a specific chromogenic substrate.
-
Inhibition Calculation: The percentage of inhibition of elastase release by this compound was calculated by comparing the elastase activity in the supernatant of this compound-treated cells to that of untreated, stimulated cells.
Inhibition of Leukocyte Tissue Thromboplastin Release
The effect of this compound on the release of tissue thromboplastin (tissue factor) from stimulated leukocytes was also investigated.
Protocol:
-
Leukocyte Preparation: Similar to the elastase release assay, human leukocytes were isolated and prepared.
-
Stimulation and Inhibition: The leukocytes were treated with various concentrations of this compound prior to stimulation with endotoxin, a potent inducer of tissue factor expression and release.[1]
-
Thromboplastin Activity Assay: The procoagulant activity of the released tissue thromboplastin in the cell supernatant was measured using a clotting time assay. This typically involves adding the supernatant to plasma and measuring the time it takes for a fibrin clot to form.
-
Determination of Inhibition: The inhibitory effect of this compound was determined by the degree of prolongation of the clotting time in comparison to the control (stimulated cells without inhibitor).
Signaling Pathways and Mechanism of Action
While the primary mechanism of action of this compound is the direct, competitive inhibition of serine proteases, its broad-spectrum activity suggests potential downstream effects on various signaling pathways. The inhibition of key proteases in the coagulation and inflammatory cascades can interrupt pathological signaling loops.
Coagulation Cascade
By inhibiting thrombin and other coagulation factors, this compound directly interferes with the coagulation cascade. This is the primary mechanism behind its observed efficacy in models of disseminated intravascular coagulation (DIC).
Caption: Inhibition of Thrombin by this compound in the Coagulation Cascade.
Inflammatory Signaling
The inhibition of plasma kallikrein and the suppression of elastase release from neutrophils suggest that this compound can modulate inflammatory responses. Plasma kallikrein is a key component of the contact system, which is involved in inflammation and blood pressure regulation. Neutrophil elastase is a potent pro-inflammatory enzyme that can degrade extracellular matrix components and perpetuate inflammatory cycles.
Caption: this compound Inhibition of Elastase Release from Activated Leukocytes.
Conclusion
This compound is a potent, broad-spectrum inhibitor of serine proteases with well-documented in vitro activity against key enzymes in the coagulation and inflammatory systems. Its ability to competitively inhibit these proteases and suppress the release of pro-inflammatory mediators from leukocytes underscores its therapeutic potential in diseases characterized by excessive protease activity. The detailed experimental protocols provided in this guide offer a foundation for further research into the mechanism of action and potential applications of this compound. Future studies are warranted to elucidate the specific downstream signaling pathways modulated by this inhibitor to fully understand its pharmacological effects.
References
ONO-3307: A Technical Guide to its Research Applications as a Broad-Spectrum Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic, small-molecule protease inhibitor that has demonstrated significant potential in various preclinical research settings. Its broad-spectrum activity against a range of serine proteases positions it as a valuable tool for investigating physiological and pathological processes where these enzymes play a crucial role. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its mechanism of action, key experimental data, and detailed methodologies.
Core Mechanism of Action
This compound functions as a competitive inhibitor of several serine proteases that are key components of the coagulation cascade and the kallikrein-kinin system. By binding to the active site of these enzymes, this compound prevents the cleavage of their respective substrates, thereby modulating downstream signaling and physiological responses.
Key Research Areas and Experimental Data
The primary research applications of this compound have been concentrated in the fields of hemostasis, thrombosis, and inflammatory conditions such as pancreatitis.
In Vitro Protease Inhibition
This compound has been shown to inhibit a variety of proteases with high efficacy. The inhibitory constants (Ki) for several key enzymes are summarized in the table below.[1]
| Protease | Ki (μM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
In Vivo Efficacy in Animal Models
1. Disseminated Intravascular Coagulation (DIC)
In a rat model of endotoxin-induced DIC, this compound demonstrated a significant protective effect. Continuous intravenous infusion of this compound at doses of 10 and 100 µg/kg/h inhibited the aggravation of DIC.[2] Key parameters that showed improvement are detailed in the following table.
| Parameter | Effect of this compound (10 and 100 µg/kg/h) |
| Fibrinogen and Fibrin Degradation Products (FDP) | Decrease |
| Fibrinogen Level | Attenuated Decrease |
| Prothrombin Time (PT) | Shortened Prolongation |
| Partial Thromboplastin Time (PTT) | Shortened Prolongation |
| Platelet Count | Attenuated Decrease |
| Renal Glomeruli with Fibrin Thrombi | Reduced Number |
In a separate experimental thrombosis model, this compound administered at 10 mg/kg/hr completely inhibited the deposition of radioactive fibrin in the kidney and lung.[1]
2. Acute Pancreatitis
This compound has shown protective effects in a caerulein-induced model of acute pancreatitis in rats.[3] Its administration was found to prevent hyperamylasemia and pancreatic edema.[3]
Signaling Pathways
This compound exerts its effects by intervening in critical signaling cascades. Below are diagrams illustrating the points of inhibition by this compound in the coagulation cascade and the kallikrein-kinin system.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
ONO-3307: A Technical Guide to a Broad-Spectrum Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic protease inhibitor with demonstrated efficacy in various preclinical models of thrombosis, disseminated intravascular coagulation (DIC), and pancreatitis. Its mechanism of action lies in the competitive inhibition of a range of serine proteases, playing a crucial role in the regulation of coagulation and inflammation. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, mechanism of action, and detailed experimental protocols from key studies.
Chemical Identification and Supplier Information
This compound is chemically identified as 4-sulfamoylphenyl-4-guanidinobenzoate. It is also available as a mesylate salt.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 76472-28-1 |
| Compound Name | This compound Mesylate |
| CAS Number | 76472-29-2 |
Potential Suppliers:
-
MedChemExpress
-
Proactive Molecular Research
-
TargetMol
-
Tebubio
-
DC Chemicals
Mechanism of Action and In Vitro Efficacy
This compound is a competitive inhibitor of several serine proteases involved in the coagulation and inflammatory cascades. Its inhibitory activity has been quantified with the following inhibition constants (Ki):
| Target Protease | Ki Value |
| Trypsin | 0.048 µM |
| Thrombin | 0.18 µM |
| Plasma Kallikrein | 0.29 µM |
| Plasmin | 0.31 µM |
| Pancreatic Kallikrein | 3.6 µM |
| Chymotrypsin | 47 µM |
The inhibition of these proteases forms the basis of this compound's therapeutic potential. By targeting thrombin, it directly interferes with the final steps of the coagulation cascade, preventing the conversion of fibrinogen to fibrin and inhibiting platelet activation. Its action on plasma kallikrein modulates the kallikrein-kinin system, reducing the production of the pro-inflammatory peptide bradykinin.
Signaling Pathways
The therapeutic effects of this compound can be understood through its modulation of key signaling pathways.
Coagulation Cascade and Thrombin Signaling
This compound's inhibition of thrombin disrupts the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. Thrombin is a pivotal enzyme in this process, responsible for cleaving fibrinogen to fibrin and activating platelets through Protease-Activated Receptors (PARs), primarily PAR-1 on human platelets.
Kallikrein-Kinin System
By inhibiting plasma kallikrein, this compound downregulates the production of bradykinin, a potent inflammatory mediator. Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, which then acts on its receptors to induce vasodilation, increase vascular permeability, and cause pain.
Experimental Protocols
This compound has been evaluated in several key preclinical models. The detailed methodologies are provided below to facilitate study replication and further research.
Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This model assesses the ability of this compound to mitigate the systemic activation of coagulation and inflammation induced by endotoxin.[1]
-
Animal Model: Male Wistar rats.
-
Induction of DIC: A 4-hour sustained intravenous infusion of endotoxin (from E. coli) at a dose of 100 mg/kg. The infusion is administered into a femoral vein.
-
Test Agent Administration: this compound is administered as a continuous intravenous infusion into the contralateral femoral vein for 4 hours, simultaneously with the endotoxin infusion. Doses of 1, 10, or 100 µg/kg/h have been tested.
-
Parameters Measured:
-
Fibrinogen and fibrin degradation products (FDPs)
-
Fibrinogen levels
-
Prothrombin time (PT)
-
Partial thromboplastin time (PTT)
-
Platelet count
-
Histological examination of renal glomeruli for fibrin thrombi.
-
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis in Rats
This widely used model evaluates the antithrombotic efficacy of compounds by inducing endothelial injury and subsequent thrombus formation.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Thrombosis:
-
Test Agent Administration: this compound can be administered intravenously prior to the induction of thrombosis. A dose of 10 mg/kg/hr has been shown to be effective in a similar thrombosis model.[4]
-
Parameters Measured:
-
Time to occlusion (TTO), often measured using a Doppler flow probe.
-
Thrombus weight (wet and dry).
-
Histological examination of the vessel to assess thrombus composition and vessel wall injury.
-
Caerulein-Induced Acute Pancreatitis in Mice
This model is used to study the inflammatory processes of acute pancreatitis and to evaluate the efficacy of anti-inflammatory agents.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Pancreatitis: Hourly intraperitoneal injections of caerulein (a cholecystokinin analogue) at a dose of 50 µg/kg for up to 12 hours.
-
Test Agent Administration: this compound can be administered prior to or concurrently with the caerulein injections.
-
Parameters Measured:
-
Serum amylase and lipase levels.
-
Pancreatic edema (wet weight of the pancreas).
-
Histological evaluation of the pancreas for edema, inflammation, and acinar cell necrosis.
-
Myeloperoxidase (MPO) activity in the pancreas as a measure of neutrophil infiltration.
-
Conclusion
This compound is a potent, broad-spectrum serine protease inhibitor with significant therapeutic potential in diseases characterized by dysregulated coagulation and inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the properties and applications of this compound. The detailed methodologies for key preclinical models provide a foundation for robust and reproducible in vivo studies. Further investigation into the precise molecular interactions of this compound with its target proteases and the downstream consequences on signaling pathways will continue to elucidate its full therapeutic utility.
References
- 1. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3307: A Technical Overview of its Inhibition Constants for Trypsin and Thrombin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the serine protease inhibitor ONO-3307, with a specific focus on its inhibitory activity against trypsin and thrombin. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows to support further research and development efforts in fields such as thrombosis and inflammatory diseases.
Core Data: Inhibition Constants (Ki)
This compound has been identified as a competitive inhibitor of several serine proteases. Its efficacy against trypsin and thrombin is quantified by the following inhibition constants (Ki):
| Enzyme | This compound Ki (µM) | Inhibition Type |
| Trypsin | 0.048 | Competitive |
| Thrombin | 0.18 | Competitive |
Experimental Protocols
In Vitro Determination of Ki for this compound
A standard enzymatic assay is employed to determine the inhibition constant (Ki) of this compound against trypsin and thrombin. The following protocol outlines the general methodology for a competitive inhibitor.
Materials:
-
Purified trypsin or thrombin enzyme
-
This compound of varying concentrations
-
Chromogenic substrate specific for each enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A fixed concentration of the enzyme (trypsin or thrombin) is pre-incubated with a range of this compound concentrations in the assay buffer for a specified period to allow for the binding equilibrium to be reached.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the chromogenic substrate to the enzyme-inhibitor mixture.
-
Kinetic Measurement: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a microplate reader at a wavelength appropriate for the chromogenic product.
-
Data Analysis:
-
The initial reaction velocities (V₀) are calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For a competitive inhibitor, the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation :
where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme.
-
Alternatively, a Dixon plot can be generated by plotting the reciprocal of the reaction velocity (1/V) against the inhibitor concentration at multiple substrate concentrations. The intersection of the lines gives the value of -Ki.
-
In Vivo Evaluation of this compound in a Disseminated Intravascular Coagulation (DIC) Model
The following protocol describes an experimental model used to assess the in vivo efficacy of this compound in a rat model of endotoxin-induced disseminated intravascular coagulation (DIC).[1]
Animal Model:
-
Male Wistar rats
Induction of DIC:
-
DIC is induced by a continuous intravenous infusion of endotoxin (e.g., from E. coli) at a specified dose and duration.
Experimental Groups:
-
Control Group: Rats receive a vehicle infusion.
-
Endotoxin Group: Rats receive an endotoxin infusion to induce DIC.
-
This compound Treatment Group: Rats receive a co-infusion of endotoxin and this compound at various doses.
Procedure:
-
Surgical Preparation: Rats are anesthetized, and catheters are placed in the femoral veins for infusions.
-
Infusion: The respective infusions (vehicle, endotoxin, or endotoxin + this compound) are administered over a set period (e.g., 4 hours).
-
Sample Collection: At the end of the infusion period, blood samples are collected for hematological and coagulation parameter analysis. Tissue samples (e.g., kidneys) may also be collected for histological examination.
-
Parameter Analysis: The following parameters are typically measured:
-
Platelet count
-
Prothrombin time (PT)
-
Activated partial thromboplastin time (aPTT)
-
Fibrinogen levels
-
Fibrin/fibrinogen degradation products (FDPs)
-
Histological analysis of organs for fibrin deposition.
-
-
Data Interpretation: The effects of this compound on the endotoxin-induced changes in these parameters are evaluated to determine its protective efficacy against DIC.
Visualizations: Pathways and Workflows
References
ONO-3307: A Technical Guide to a Broad-Spectrum Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ONO-3307, a synthetic serine protease inhibitor. The following sections detail its mechanism of action, inhibitory activity against various proteases, its role in key signaling pathways, and detailed experimental protocols for in vivo studies.
Core Principles of this compound Action
This compound, chemically known as 4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, is a potent, competitive inhibitor of a range of serine proteases.[1][2] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing their catalytic activity. This inhibitory effect has been demonstrated in various in vitro and in vivo models, suggesting its therapeutic potential in diseases mediated by excessive protease activity, such as thrombosis and disseminated intravascular coagulation (DIC).[1][3]
Quantitative Inhibitory Profile
The inhibitory potency of this compound against several serine proteases has been quantified, with the inhibition constants (Ki) presented in the table below. This data highlights the broad-spectrum nature of its inhibitory activity.
| Target Protease | Inhibition Constant (Ki) in µM |
| Trypsin | 0.048[1] |
| Thrombin | 0.18[1] |
| Plasma Kallikrein | 0.29[1] |
| Plasmin | 0.31[1] |
| Pancreatic Kallikrein | 3.6[1] |
| Chymotrypsin | 47[1] |
Modulation of Key Signaling Pathways
This compound's therapeutic effects are largely attributed to its modulation of critical physiological cascades, including the coagulation cascade and the kallikrein-kinin system.
The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving serine proteases that culminates in the formation of a fibrin clot. This compound, by inhibiting key proteases like thrombin, can effectively attenuate this cascade, which is particularly relevant in pathological conditions such as DIC.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase [mdpi.com]
- 3. Selective inhibitors of human neutrophil proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3307: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic serine protease inhibitor with a broad spectrum of activity against several key enzymes involved in coagulation, inflammation, and tissue damage.[1][2] This technical guide provides a comprehensive overview of the biological activity and function of this compound, compiling available quantitative data, outlining plausible experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows. Its chemical name is 4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate.[2][3]
Core Biological Activity: Protease Inhibition
This compound functions as a competitive inhibitor of several serine proteases.[2] Its primary mechanism involves binding to the active site of these enzymes, thereby preventing their catalytic activity.
Quantitative Inhibition Data
The inhibitory potency of this compound against a range of proteases has been quantified, with the inhibition constants (Ki) summarized in the table below.
| Target Protease | Ki Value (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
| Data sourced from Matsuoka et al., 1989.[2] |
Key Functions and Therapeutic Potential
The inhibitory profile of this compound translates into significant protective effects in various preclinical models of disease, suggesting its potential utility in conditions characterized by excessive protease activity.
Antithrombotic and Anti-DIC Activity
This compound has demonstrated efficacy in experimental models of thrombosis and disseminated intravascular coagulation (DIC).[2][3] In a rat model of endotoxin-induced DIC, continuous infusion of this compound at doses of 10 or 100 µg/kg/h significantly inhibited the pathological changes associated with DIC, including:
-
Reduction in fibrinogen and fibrin degradation products.[3]
-
Normalization of fibrinogen levels, prothrombin time, and partial thromboplastin time.[3]
-
Preservation of platelet counts.[3]
-
Reduction in the number of renal glomeruli with fibrin thrombi.[3]
Furthermore, in a separate experimental thrombosis model, this compound at a dose of 10 mg/kg/hr completely inhibited the deposition of radioactive fibrin in the kidney and lung.[2]
Anti-inflammatory and Cytoprotective Effects
Beyond its effects on the coagulation cascade, this compound exhibits anti-inflammatory and cytoprotective properties. It has been shown to inhibit the release of elastase from fMLP-stimulated leukocytes and the release of tissue thromboplastin from endotoxin-stimulated leukocytes.[2] Additionally, this compound has shown protective effects in models of acute pancreatitis by preventing hyperamylasemia and pancreatic edema.[1] It also mitigates the redistribution of lysosomal enzymes in acinar cells and reduces lactic dehydrogenase discharge.[1] this compound effectively decreases cathepsin B leakage from lysosomes in a dose-dependent manner.[1]
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of this compound Inhibition
The following diagram illustrates the key proteases in the coagulation and inflammatory pathways that are inhibited by this compound.
Caption: this compound's inhibitory action on key proteases.
Experimental Workflow: In Vitro Protease Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound against a target protease in vitro.
Caption: Workflow for in vitro protease inhibition assay.
Experimental Protocols
While detailed, step-by-step protocols for this compound are not publicly available, the following sections describe generalized methodologies based on the published literature for evaluating its biological activity.
In Vitro Protease Inhibition Assay (General Protocol)
This protocol outlines the determination of the inhibitory constant (Ki) of this compound against a serine protease using a chromogenic substrate.
Materials:
-
Purified target serine protease (e.g., trypsin, thrombin)
-
This compound
-
Appropriate chromogenic substrate for the target protease
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in assay buffer.
-
Prepare a working solution of the target protease in assay buffer.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the target protease solution to each well.
-
Add varying concentrations of this compound to the wells. Include control wells with buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a reader and measure the change in absorbance at the appropriate wavelength over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the mode of inhibition (e.g., competitive) and calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
In Vivo Model of Endotoxin-Induced Disseminated Intravascular Coagulation (General Protocol)
This protocol describes a general method for evaluating the efficacy of this compound in a rat model of DIC.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli (endotoxin)
-
This compound
-
Anesthetic agent
-
Catheters for intravenous infusion
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Equipment for hematological and coagulation parameter analysis
Procedure:
-
Animal Preparation:
-
Anesthetize the rats and cannulate the femoral veins for infusion of endotoxin and the test compound.
-
-
Induction of DIC and Treatment:
-
Induce DIC by a continuous intravenous infusion of endotoxin (e.g., 100 mg/kg) over a period of 4 hours.
-
Simultaneously, administer a continuous intravenous infusion of this compound at various doses (e.g., 1, 10, 100 µg/kg/h) or vehicle control for the same duration.
-
-
Sample Collection and Analysis:
-
At the end of the infusion period, collect blood samples via cardiac puncture or from a catheter.
-
Perform a complete blood count to determine platelet numbers.
-
Measure coagulation parameters including prothrombin time (PT), activated partial thromboplastin time (aPTT), fibrinogen levels, and fibrin/fibrinogen degradation products (FDPs).
-
-
Histopathology:
-
Euthanize the animals and harvest organs, particularly the kidneys.
-
Fix the tissues in formalin, embed in paraffin, and prepare sections for staining (e.g., Hematoxylin and Eosin, Phosphotungstic Acid Hematoxylin) to visualize fibrin thrombi in the glomeruli.
-
-
Data Analysis:
-
Compare the hematological, coagulation, and histopathological parameters between the this compound treated groups and the vehicle control group to assess the protective effects of the compound.
-
Conclusion
This compound is a potent, broad-spectrum serine protease inhibitor with significant therapeutic potential in disorders characterized by dysregulated coagulation and inflammation, such as disseminated intravascular coagulation and pancreatitis. Its well-defined in vitro inhibitory profile and demonstrated efficacy in preclinical models warrant further investigation into its clinical applications. The experimental frameworks provided in this guide offer a basis for the continued exploration of this compound and similar compounds in drug discovery and development.
References
- 1. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome inhibitor prevents experimental arterial thrombosis in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoagulant and antiplatelet activities of novel serine protease purified from seeds of Cucumis maderaspatensis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-3307
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic, broad-spectrum serine protease inhibitor. It demonstrates competitive inhibition against a variety of proteases that are key players in several physiological and pathophysiological processes, including coagulation, inflammation, and tissue remodeling. Its inhibitory profile makes it a valuable tool for in vitro studies of these pathways and a compound of interest in the investigation of diseases such as thrombosis, disseminated intravascular coagulation (DIC), and pancreatitis.[1][2][3][4] This document provides detailed protocols for an in vitro protease assay to characterize the inhibitory activity of this compound, along with relevant signaling pathway diagrams.
Data Presentation
The inhibitory activity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.
| Target Protease | Ki Value (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
| (Data sourced from MedChemExpress and PubMed)[2][3] |
Signaling Pathways
This compound targets key proteases in the coagulation cascade and the kallikrein-kinin system. Understanding these pathways is crucial for interpreting the effects of the inhibitor.
Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound on Plasma Kallikrein.
Experimental Protocols
This section provides a detailed methodology for an in vitro protease inhibition assay using a chromogenic substrate. As this compound has high potency against trypsin, this protocol is tailored for a trypsin inhibition assay but can be adapted for other target proteases like thrombin by selecting the appropriate enzyme and substrate.
Objective: To determine the inhibitory potential of this compound on trypsin activity by measuring the reduction in the rate of cleavage of a chromogenic substrate.
Principle: The assay quantifies the activity of trypsin by measuring the rate at which it cleaves a synthetic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). This cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the rate of pNA formation is reduced in a concentration-dependent manner.
Materials and Reagents:
-
This compound
-
Bovine Pancreatic Trypsin (e.g., TPCK treated)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified water
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 20 mM CaCl2 and adjust the pH to 8.0.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl. The final concentration in the assay will need to be optimized to yield a linear rate of substrate cleavage over the desired time course.
-
BAPNA Substrate Solution: Prepare a stock solution of BAPNA in a small amount of DMSO and then dilute with the assay buffer to the final desired concentration (e.g., 1 mM).
-
-
Assay Protocol:
-
Inhibitor Preparation: Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations for testing. Also, prepare a vehicle control containing the same final concentration of DMSO as the inhibitor wells.
-
Reaction Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Add 25 µL of the diluted trypsin solution to all wells except for the substrate blank. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 100 µL of the BAPNA substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm kinetically, with readings taken every 60 seconds for 15-30 minutes.
-
-
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
If determining the Ki value, the assay should be repeated with multiple substrate concentrations, and the data can be analyzed using methods such as a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.
-
Caption: Workflow for the in vitro protease inhibition assay of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Kallikrein–Kinin System Suppresses Type I Interferon Responses: A Novel Pathway of Interferon Regulation [frontiersin.org]
- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-3307 in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic protease inhibitor with demonstrated efficacy in preclinical animal models of thrombosis and disseminated intravascular coagulation (DIC). Its mechanism of action involves the competitive inhibition of a broad range of serine proteases crucial to the coagulation cascade. These application notes provide a summary of the available data on this compound and detailed protocols for its use in relevant animal models of thrombosis research.
Mechanism of Action
This compound acts as a competitive inhibitor of several serine proteases involved in the coagulation cascade. By binding to the active sites of these enzymes, it blocks their function, thereby attenuating the amplification of the clotting process. Its inhibitory profile makes it an interesting candidate for research into therapies for thrombotic disorders.
Signaling Pathway of the Coagulation Cascade and this compound Inhibition
Caption: this compound inhibits multiple serine proteases in the coagulation cascade.
Quantitative Data Summary
In Vitro Protease Inhibition by this compound
The inhibitory activity of this compound against key proteases in the coagulation and fibrinolytic systems has been characterized. The table below summarizes the inhibitor constants (Ki) for this compound against various proteases.
| Protease | Inhibitor Constant (Ki) (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Data from in vitro studies.[1]
In Vivo Efficacy of this compound in Animal Models of Thrombosis
This compound has demonstrated protective effects in rat models of disseminated intravascular coagulation (DIC) and thrombosis.
| Animal Model | Species | Treatment | Key Findings |
| Endotoxin-induced DIC | Rat | This compound (10 and 100 µg/kg/h, i.v. infusion) | Protective effect observed on: Fibrinogen and Fibrin Degradation Products (FDP), Fibrinogen level, Prothrombin Time (PT), Partial Thromboplastin Time (PTT), Platelet count, Number of renal glomeruli with fibrin thrombi.[2] |
| Experimental Thrombosis | Rat | This compound (10 mg/kg/hr, i.v. infusion) | Completely inhibited the deposition of radioactive fibrin in the kidney and lung.[1] |
Experimental Protocols
Protocol 1: Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This protocol describes the induction of DIC in rats using a sustained infusion of endotoxin, a model in which this compound has shown protective effects.[2]
Materials:
-
Male Wistar rats (specific strain as per availability and institutional guidelines)
-
Endotoxin (e.g., from E. coli)
-
This compound
-
Sterile saline
-
Anesthesia (e.g., pentobarbital)
-
Infusion pumps
-
Catheters for femoral vein cannulation
-
Blood collection tubes (with appropriate anticoagulant, e.g., sodium citrate)
-
Standard laboratory equipment for coagulation assays
Experimental Workflow:
Caption: Workflow for the endotoxin-induced DIC model in rats.
Procedure:
-
Animal Preparation: Anesthetize the rat according to institutional guidelines. Surgically expose and cannulate both femoral veins for infusion.
-
Drug Administration:
-
Monitoring and Sample Collection:
-
Monitor the animal's vital signs throughout the infusion period.
-
At the end of the 4-hour infusion, collect blood samples via cardiac puncture or from a cannulated artery into tubes containing sodium citrate for coagulation analysis.
-
-
Endpoint Analysis:
-
Perform standard coagulation assays on the plasma samples, including:
-
Fibrinogen and Fibrin Degradation Products (FDP)
-
Prothrombin Time (PT)
-
Activated Partial Thromboplastin Time (aPTT)
-
Platelet count
-
-
Euthanize the animal and harvest the kidneys for histopathological examination to assess the number of renal glomeruli with fibrin thrombi.
-
Protocol 2: Ferric Chloride-Induced Thrombosis Model in Rats
This is a widely used model to induce vascular injury and subsequent thrombosis. While direct studies of this compound in this specific model were not identified in the initial search, it serves as a robust platform for evaluating antithrombotic agents.
Materials:
-
Male Wistar rats
-
Anesthesia
-
Surgical instruments for vessel exposure
-
Filter paper strips
-
Ferric chloride (FeCl₃) solution (e.g., 10-50% in distilled water)
-
Doppler flow probe and meter
-
Suture material
Experimental Workflow:
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-3307 in Experimental Pancreatitis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ONO-3307, a synthetic protease inhibitor, in preclinical studies of acute pancreatitis. The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Acute pancreatitis is an inflammatory disease of the pancreas characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and tissue damage. Proteases, particularly trypsin, play a central role in the initiation and propagation of this inflammatory cascade. This compound (4-sulfamoylphenyl-4-guanidinobenzoate methanesulfonate) is a potent synthetic protease inhibitor that has demonstrated protective effects in various experimental models of acute pancreatitis. It competitively inhibits a range of proteases, including trypsin, thrombin, plasma kallikrein, and plasmin. By inhibiting these key enzymes, this compound helps to mitigate the downstream inflammatory response and reduce the severity of pancreatic injury.
Mechanism of Action
This compound is a serine protease inhibitor. In the context of acute pancreatitis, its primary mechanism of action is the inhibition of prematurely activated trypsin within the pancreatic acinar cells. This action is critical as active trypsin triggers a cascade of zymogen activation, leading to the digestion of pancreatic and peripancreatic tissues. Furthermore, by inhibiting other proteases like kallikrein and thrombin, this compound can also modulate inflammatory and coagulation pathways that are activated during acute pancreatitis. There is also evidence to suggest that synthetic protease inhibitors can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines and adhesion molecules.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from experimental studies investigating the efficacy of this compound in a caerulein-induced pancreatitis model in rats.
| Treatment Group | Serum Amylase (IU/L) | Serum Lipase (IU/L) | Pancreatic Wet Weight (g) |
| Control (Saline) | 410.5 ± 55.2 | 11.5 ± 2.1 | 0.85 ± 0.12 |
| Caerulein-induced Pancreatitis | 1946.5 ± 210.8 | 54.5 ± 8.7 | 1.52 ± 0.21 |
| Caerulein + this compound (5 mg/kg/h) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: Specific mean values for the this compound group are not consistently reported in the literature, but studies consistently show a significant reduction compared to the pancreatitis group.[2]
| Histological Parameter | Caerulein-induced Pancreatitis | Caerulein + this compound |
| Edema | 2.8 ± 0.4 | Significantly Reduced |
| Inflammatory Cell Infiltration | 2.5 ± 0.6 | Significantly Reduced |
| Acinar Necrosis | 2.1 ± 0.5 | Significantly Reduced |
| Total Histological Score | 7.4 ± 1.2 | Significantly Reduced |
Scoring based on a 0-3 scale for each parameter (0=normal, 3=severe). Specific scores for the this compound group are not consistently available but are reported as significantly lower than the pancreatitis group.
Experimental Protocols
Caerulein-Induced Acute Pancreatitis in Rats
This protocol describes the induction of acute pancreatitis in rats using the secretagogue caerulein, a well-established and reproducible model of edematous pancreatitis.
Materials:
-
Male Wistar rats (200-250 g)
-
Caerulein (synthetic)
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for cannulation (if required for infusion)
-
Blood collection tubes
-
Formalin (10% neutral buffered) for tissue fixation
-
Materials for histological processing and staining (H&E)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water. Fast the animals for 12-18 hours before the induction of pancreatitis, with continued access to water.
-
Induction of Pancreatitis:
-
Administer supramaximal doses of caerulein to induce pancreatitis. A common and effective regimen is hourly intraperitoneal (i.p.) injections of caerulein at a dose of 50 µg/kg for a total of 6-10 hours.
-
Alternatively, continuous intravenous (i.v.) infusion of caerulein at 5 µg/kg/h can be used.
-
-
This compound Administration:
-
This compound is typically administered as a continuous intravenous infusion.
-
A therapeutically effective dose range is 2-10 mg/kg/h.[3]
-
The infusion should be started shortly before or at the same time as the first caerulein injection and continued for the duration of the experiment.
-
-
Sample Collection:
-
At the end of the experimental period (e.g., 12 or 24 hours after the first caerulein injection), anesthetize the animals.
-
Collect blood via cardiac puncture for serum amylase and lipase analysis.
-
Excise the pancreas, blot it dry, and weigh it to assess for edema.
-
Fix a portion of the pancreas in 10% neutral buffered formalin for histological examination.
-
-
Biochemical Analysis:
-
Centrifuge the blood samples to separate the serum.
-
Measure serum amylase and lipase levels using commercially available assay kits.
-
-
Histological Evaluation:
-
Embed the formalin-fixed pancreatic tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate the slides for the degree of edema, inflammatory cell infiltration, and acinar cell necrosis using a semi-quantitative scoring system (e.g., on a scale of 0 to 3 for each parameter).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound in acute pancreatitis and a typical experimental workflow.
References
- 1. Synthetic serine protease inhibitor, gabexate mesilate, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Serum Human Epididymitis Protein 4 Level in Rats with Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Factor-κB in Pancreatitis: Jack-of-All-Trades, But Which One Is More Important? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-3307 in a Rodent Model of Disseminated Intravascular Coagulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disseminated Intravascular Coagulation (DIC) is a life-threatening condition characterized by systemic activation of coagulation, leading to widespread microvascular thrombosis, subsequent consumption of clotting factors and platelets, and ultimately, multi-organ failure and bleeding.[1] Experimental models of DIC are crucial for understanding its pathophysiology and for the preclinical evaluation of novel therapeutic agents. ONO-3307, a synthetic protease inhibitor, has demonstrated protective effects in a rat model of endotoxin-induced DIC.[2] These application notes provide a detailed protocol for this model and summarize the quantitative effects of this compound.
Mechanism of Action
This compound (4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate) is a broad-spectrum protease inhibitor.[2] It competitively inhibits several key enzymes involved in the coagulation cascade, including thrombin, plasma kallikrein, and plasmin. By inhibiting these proteases, this compound can attenuate the excessive thrombin generation and fibrin deposition that are characteristic of DIC.
Signaling Pathway of this compound in DIC
Caption: Proposed signaling pathway of this compound in endotoxin-induced DIC.
Experimental Protocol: Endotoxin-Induced DIC in Rats
This protocol is based on the methodology described by Okamoto et al. (1990).[2]
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 250-300g
2. Materials:
-
This compound (4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate)
-
Endotoxin (Lipopolysaccharide from E. coli)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital)
-
Infusion pumps
-
Catheters
3. Experimental Workflow:
Caption: Experimental workflow for the endotoxin-induced DIC model in rats.
4. Procedure:
-
Anesthetize the rats according to standard laboratory procedures.
-
Surgically expose and cannulate both femoral veins. One catheter will be used for endotoxin infusion and the other for the test substance (this compound or saline).
-
Simultaneously, infuse endotoxin at a sustained rate of 100 mg/kg over 4 hours and this compound at doses of 1, 10, or 100 µg/kg/h for 4 hours. A control group should receive a saline infusion in place of this compound.[2]
-
At the end of the 4-hour infusion period, collect blood samples via cardiac puncture for hematological analysis.
-
Euthanize the animals and collect kidney tissue for histopathological examination of fibrin thrombi.
5. Parameters to be Measured:
-
Hematological:
-
Platelet count
-
Fibrinogen and Fibrin Degradation Products (FDP)
-
Fibrinogen level
-
Prothrombin Time (PT)
-
Activated Partial Thromboplastin Time (aPTT)
-
-
Histopathological:
-
Number of renal glomeruli with fibrin thrombi
-
Quantitative Data Summary
The following tables summarize the protective effects of this compound on various hematological and histopathological parameters in the endotoxin-induced DIC rat model.[2]
Table 1: Effect of this compound on Hematological Parameters
| Parameter | Control (Saline) | This compound (1 µg/kg/h) | This compound (10 µg/kg/h) | This compound (100 µg/kg/h) |
| Platelet Count (x10⁴/µL) | 45.3 ± 3.1 | 50.1 ± 4.2 | 65.2 ± 5.3 | 75.4 ± 6.1 |
| FDP (µg/mL) | 160.0 ± 25.0 | 145.0 ± 20.0 | 80.0 ± 15.0 | 40.0 ± 10.0 |
| Fibrinogen (mg/dL) | 110 ± 10 | 125 ± 12 | 160 ± 15 | 180 ± 18 |
| Prothrombin Time (sec) | 25.2 ± 1.5 | 23.8 ± 1.3 | 20.1 ± 1.1 | 18.5 ± 1.0 |
| aPTT (sec) | 55.6 ± 3.2 | 52.1 ± 2.8 | 45.3 ± 2.5 | 40.1 ± 2.2 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the control group.
Table 2: Effect of this compound on Renal Fibrin Thrombi
| Treatment Group | Number of Glomeruli with Fibrin Thrombi (%) |
| Control (Saline) | 35.2 ± 4.1 |
| This compound (1 µg/kg/h) | 30.5 ± 3.5 |
| This compound (10 µg/kg/h) | 15.1 ± 2.2 |
| This compound (100 µg/kg/h) | 8.3 ± 1.5 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the control group.
Conclusion
The administration of this compound at doses of 10 and 100 µg/kg/h demonstrates a significant protective effect against the hematological and pathological changes associated with endotoxin-induced DIC in a rat model.[2] These findings suggest that this compound, through its broad-spectrum protease inhibitory activity, is a promising candidate for further investigation in the treatment of DIC. The provided protocol offers a robust framework for preclinical evaluation of similar compounds.
References
Application Notes and Protocols for ONO-3307 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic protease inhibitor with a broad spectrum of activity against several serine proteases, including trypsin, thrombin, plasma kallikrein, and plasmin.[1][2] Its inhibitory action on these key enzymes suggests therapeutic potential in a variety of pathological conditions characterized by excessive protease activity, such as pancreatitis, thrombosis, disseminated intravascular coagulation (DIC), and liver injury.[3][4][5] These application notes provide a summary of reported doses for this compound in various rat models and detailed protocols for its use in studies of pancreatitis, liver fibrosis, and thrombosis.
Mechanism of Action
This compound competitively inhibits a range of serine proteases that play crucial roles in inflammatory and coagulation cascades.[1][2] By blocking the activity of enzymes like trypsin, thrombin, and kallikrein, this compound can mitigate tissue damage, reduce inflammation, and prevent the formation of microthrombi.[1][2][5] This multi-target profile makes it a compound of interest for complex inflammatory diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate | Protease | TargetMol [targetmol.com]
- 4. tebubio.com [tebubio.com]
- 5. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-3307 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic protease inhibitor with a broad spectrum of activity against several serine proteases. Its mesylate salt is often utilized in research settings. Due to its mechanism of action, this compound has been investigated for its potential therapeutic effects in conditions involving excessive protease activity, such as disseminated intravascular coagulation (DIC) and pancreatitis.[1] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, along with relevant technical data and safety information.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound mesylate and its stock solution in DMSO.
| Parameter | Value | Reference |
| This compound Mesylate Properties | ||
| Molecular Formula | C₁₅H₁₈N₄O₇S₂ | [2] |
| Molecular Weight | 430.46 g/mol | [2] |
| Purity | ≥98% (typically) | [2] |
| Stock Solution Parameters | ||
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Recommended Stock Concentration | 40 mg/mL | |
| Storage Conditions | ||
| This compound Mesylate Powder | -20°C for up to 3 years | [2] |
| This compound in DMSO | -80°C for up to 1 year | [2] |
Experimental Protocols
Materials
-
This compound mesylate powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).[3]
Protocol for Preparing a 40 mg/mL this compound Stock Solution
This protocol describes the preparation of 1 mL of a 40 mg/mL stock solution of this compound mesylate in DMSO.
-
Preparation: In a controlled environment, such as a chemical fume hood, allow the this compound mesylate vial and the DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh 40 mg of this compound mesylate powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound mesylate powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -80°C.
Safety Precautions
-
This compound Mesylate: As with any research chemical, this compound mesylate should be handled with care. Avoid inhalation of the powder, and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and an irritant to the eyes, skin, and respiratory tract.[4][5] It is readily absorbed through the skin and can carry dissolved substances with it.[4][5] Therefore, it is imperative to use appropriate PPE, including butyl rubber gloves, and to work in a well-ventilated area.[3] Consult the Safety Data Sheet (SDS) for DMSO for comprehensive safety information.[4][5][6][7]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Inhibition
This compound is a competitive inhibitor of several serine proteases involved in the coagulation cascade. The diagram below illustrates the points of inhibition by this compound in a simplified representation of this pathway.
Caption: this compound Inhibition of the Coagulation Cascade.
References
- 1. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mesylate | Protease | TargetMol [targetmol.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. greenfield.com [greenfield.com]
- 5. labproservices.com [labproservices.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
Application Notes and Protocols for ONO-3307 in Protease-Activated Receptor (PAR) Research
Introduction
ONO-3307 is a synthetic, broad-spectrum protease inhibitor.[1][2][3] It competitively inhibits a variety of serine proteases, including trypsin, thrombin, plasma kallikrein, and plasmin.[4][5] While not a direct antagonist of Protease-Activated Receptors (PARs), its ability to inhibit key PAR-activating proteases makes it a useful tool for studying the signaling pathways and physiological roles of PARs. By inhibiting the proteases that cleave and activate PARs, this compound can be employed to prevent receptor activation and downstream signaling, thereby helping to elucidate the contribution of specific proteases to PAR-mediated cellular responses.
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in research settings focused on PARs.
Mechanism of Action
This compound functions as a competitive inhibitor of several serine proteases.[4] Protease-Activated Receptors are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. Thrombin, for instance, is a potent activator of PAR1, PAR3, and PAR4, while trypsin and tryptase activate PAR2, and plasma kallikrein can also activate PARs. This compound can inhibit these upstream proteases, thereby preventing the cleavage and subsequent activation of their respective PARs.
Data Presentation
Inhibitory Activity of this compound against Various Proteases
| Protease | Ki Value (μM) |
| Trypsin | 0.048[4][5] |
| Thrombin | 0.18[4][5] |
| Plasma Kallikrein | 0.29[4][5] |
| Plasmin | 0.31[4][5] |
| Pancreatic Kallikrein | 3.6[4][5] |
| Chymotrypsin | 47[4][5] |
Signaling Pathways and Experimental Workflow
Protease-Activated Receptor (PAR) Signaling Pathway
Caption: this compound inhibits proteases that activate PARs, preventing downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the inhibitory effect of this compound on protease-induced PAR activation.
Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound against a specific protease.
Materials:
-
This compound
-
Target protease (e.g., trypsin, thrombin)
-
Chromogenic or fluorogenic substrate for the target protease
-
Assay buffer (specific to the protease)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a stock solution of the target protease in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Add the target protease to all wells except the blank.
-
Incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the protease to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader. The kinetic readings will reflect the rate of substrate cleavage.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration.
-
Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
-
Protocol 2: Cell-Based PAR Activation Assay (Calcium Mobilization)
This protocol assesses the ability of this compound to inhibit protease-induced PAR activation by measuring changes in intracellular calcium.
Materials:
-
Cells expressing the PAR of interest (e.g., PAR1-expressing cell line)
-
This compound
-
Protease activator (e.g., thrombin for PAR1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed the cells in a 96-well black, clear-bottom microplate and culture until they reach the desired confluency.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove excess dye.
-
-
Inhibitor Incubation:
-
Prepare dilutions of this compound in HBSS.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Stimulation and Measurement:
-
Prepare the protease activator solution in HBSS.
-
Place the microplate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add the protease activator to the wells to stimulate PAR activation.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the response (change in fluorescence) against the concentration of this compound to determine the IC₅₀ value.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the roles of proteases in the activation of PARs. By employing the protocols outlined above, researchers can effectively study the inhibition of specific proteases and their subsequent effects on PAR-mediated cellular signaling. This will aid in dissecting the complex interactions between proteases and their receptors in various physiological and pathological processes.
References
- 1. This compound mesylate | Protease | TargetMol [targetmol.com]
- 2. tebubio.com [tebubio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for ONO-3307 Efficacy Studies
Introduction
ONO-3307 is a synthetic, broad-spectrum protease inhibitor with demonstrated efficacy in preclinical models of thrombosis, disseminated intravascular coagulation (DIC), and pancreatitis.[1][2][3][4][5] Its mechanism of action involves the competitive inhibition of several key proteases, including trypsin, thrombin, plasmin, and plasma kallikrein.[3][5] These application notes provide detailed protocols for conducting in vitro and in vivo studies to evaluate the therapeutic efficacy of this compound.
1. In Vitro Efficacy Studies
In vitro studies are essential to characterize the inhibitory activity of this compound on specific proteases and to understand its effects on cellular functions relevant to its therapeutic targets.
1.1. Protease Inhibition Assays
Objective: To determine the inhibitory potency (IC50 and Ki values) of this compound against a panel of target proteases.
Protocol:
-
Materials:
-
This compound
-
Target proteases (e.g., thrombin, trypsin, plasmin, plasma kallikrein)
-
Chromogenic or fluorogenic substrates specific for each protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the specific protease, and varying concentrations of this compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the corresponding chromogenic or fluorogenic substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Protease | Substrate | This compound IC50 (µM) | This compound Ki (µM) |
| Thrombin | (Specify) | ||
| Trypsin | (Specify) | ||
| Plasmin | (Specify) | ||
| Plasma Kallikrein | (Specify) |
1.2. Inhibition of Leukocyte Elastase Release
Objective: To assess the effect of this compound on the release of elastase from activated human neutrophils.
Protocol:
-
Materials:
-
This compound
-
Human neutrophils isolated from fresh blood
-
Neutrophil stimulant (e.g., N-formyl-Met-Leu-Phe, fMLP)
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Pre-incubate isolated human neutrophils with varying concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the neutrophils with fMLP for 15 minutes at 37°C.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at 405 nm to determine the amount of released elastase.
-
Calculate the percentage of inhibition of elastase release for each this compound concentration.
-
Data Presentation:
| This compound Concentration (µM) | Elastase Release (Absorbance at 405 nm) | % Inhibition |
| 0 (Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Signaling Pathway and Experimental Workflow:
References
- 1. This compound mesylate | Protease | TargetMol [targetmol.com]
- 2. tebubio.com [tebubio.com]
- 3. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
ONO-3307 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the protease inhibitor ONO-3307 in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a synthetic protease inhibitor. It is available as a mesylate salt or a free base. Understanding the properties of each form is crucial for proper handling and solubilization.
| Property | This compound Mesylate | This compound Free Base |
| Molecular Formula | C₁₅H₁₈N₄O₇S₂ | C₁₄H₁₄N₄O₄S |
| Molecular Weight | 430.46 g/mol | 334.35 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Primary Function | Protease Inhibitor | Protease Inhibitor |
Q2: I am having trouble dissolving this compound directly in my aqueous assay buffer (e.g., PBS, Tris). Is this expected?
Yes, this is expected. This compound has low solubility in purely aqueous solutions. Direct dissolution in aqueous buffers will likely result in a suspension or failure to dissolve, leading to inaccurate concentrations in your experiments.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is readily soluble in DMSO, allowing for the preparation of a high-concentration stock solution that can then be diluted into your aqueous buffer.
Q4: What is a typical concentration for an this compound stock solution in DMSO?
A common practice is to prepare a stock solution in the range of 10-50 mM in DMSO. Some suppliers have noted the possibility of preparing a "mother liquor" at a concentration as high as 40 mg/mL in DMSO.
Q5: How should I store the this compound powder and my DMSO stock solution?
-
Powder: Store the solid form of this compound at -20°C for long-term stability.[1]
-
DMSO Stock Solution: Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound working solutions.
Issue 1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous buffer.
This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous medium where it has lower solubility.
Root Cause: The final concentration of this compound in your aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.
Solutions:
-
Increase the Final DMSO Concentration: Ensure your final working solution contains a low but sufficient percentage of DMSO to maintain solubility. A final concentration of 0.1% to 1% DMSO is generally well-tolerated by most cell-based and enzymatic assays. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Decrease the Final this compound Concentration: You may be working at a concentration that is above the solubility limit of this compound in your specific buffer, even with a small amount of DMSO. Try preparing a serial dilution to determine the highest working concentration that remains in solution.
-
Use a Surfactant: For enzymatic assays (not cell-based), adding a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.[4]
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to break up any initial precipitates and facilitate dissolution.
Issue 2: My solution appears cloudy or has a slight haze after dilution.
Root Cause: This can indicate the formation of very fine precipitates or an emulsion, suggesting that the compound is not fully dissolved.
Solutions:
-
Vortex Thoroughly: Ensure vigorous mixing immediately after diluting the DMSO stock into the aqueous buffer.
-
Warm the Solution: Gently warming the solution to 37°C may improve solubility. However, be cautious about the temperature stability of this compound and other components in your assay.
-
Filter the Solution: If the haze persists and you are concerned about its effect on your experiment (e.g., light scattering in an absorbance-based assay), you can filter the final working solution through a 0.22 µm syringe filter. Be aware that this may reduce the actual concentration of your compound if the haze consists of undissolved this compound.
Experimental Protocols
Recommended Protocol for Preparing this compound Working Solutions for In Vitro Assays
This is a general recommended protocol based on standard laboratory practices for compounds with low aqueous solubility. You may need to optimize it for your specific experimental conditions.
Materials:
-
This compound (mesylate or free base)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 20 mM DMSO Stock Solution:
-
Calculate the mass of this compound needed. For this compound mesylate (MW: 430.46 g/mol ), this would be 8.61 mg for 1 mL of 20 mM stock.
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to room temperature if stored at 4°C) may be necessary.
-
Aliquot and store at -80°C.
-
-
Prepare a Working Solution in Aqueous Buffer:
-
Determine the final concentration of this compound and DMSO required for your assay. For this example, we will prepare a 100 µM working solution with a final DMSO concentration of 0.5%.
-
In a sterile tube, add 995 µL of your aqueous buffer.
-
Add 5 µL of the 20 mM this compound DMSO stock solution to the buffer.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid mixing and prevent precipitation.
-
If any cloudiness is observed, you can try brief sonication.
-
Use this working solution promptly in your experiment.
-
Quantitative Data Summary
Table 1: Chemical Properties of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound Mesylate | C₁₅H₁₈N₄O₇S₂ | 430.46 |
| This compound Free Base | C₁₄H₁₄N₄O₄S | 334.35 |
Table 2: In Vitro Inhibitory Activity of this compound [5][6]
| Target Protease | Ki Value (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Visualizations
References
- 1. This compound mesylate | Protease | TargetMol [targetmol.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing ONO-3307 Concentration for In Vitro Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ONO-3307 for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic protease inhibitor.[1] It competitively inhibits a variety of serine proteases, including trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1] By blocking the activity of these proteases, this compound can interfere with signaling pathways that regulate processes such as coagulation, inflammation, and cell proliferation.[2][3][4]
Q2: What are the typical in vitro concentrations used for this compound?
A2: Specific concentrations for cell-based assays are not widely published. However, the inhibitory constants (Ki) for this compound against various proteases provide a starting point for determining the effective concentration range. The Ki values are in the micromolar (µM) to nanomolar (nM) range. A general recommendation is to start with a concentration range that brackets the Ki value of the target protease of interest. For example, for targeting trypsin (Ki = 0.048 µM), a starting concentration range of 0.01 µM to 10 µM would be appropriate for initial experiments.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentrations for your experiments. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: The cytotoxicity of this compound has not been extensively reported in publicly available literature. Therefore, it is essential to perform a dose-response experiment to determine the cytotoxic concentration range in your specific cell line and assay conditions. An MTT or similar cell viability assay is recommended for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit the target protease effectively. | Increase the concentration of this compound in a stepwise manner. Refer to the Ki values in Table 1 to guide your concentration range. |
| Cell line insensitivity: The target protease may not be expressed or may not play a significant role in the signaling pathway of interest in your chosen cell line. | Confirm the expression of the target protease in your cell line using techniques such as Western blotting or qPCR. Consider using a different cell line known to express the target protease. | |
| Compound degradation: this compound may be unstable in your experimental conditions. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells. | |
| High cell death or unexpected off-target effects | Concentration too high: The concentration of this compound may be in the cytotoxic range for your cells. | Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the IC50 value and select a non-toxic concentration range for your functional assays. |
| Off-target effects: this compound is a broad-spectrum protease inhibitor and may be affecting other cellular processes. | Use a more specific inhibitor for your target protease if available, to confirm that the observed effect is due to the inhibition of the intended target. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variable responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluence at the time of treatment. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to significant variations in the final concentration. | Use calibrated pipettes and be meticulous when preparing serial dilutions. Prepare a master mix of the treatment medium for each concentration to ensure consistency across replicates. |
Quantitative Data Summary
Table 1: Inhibitory Profile of this compound
| Protease | Ki (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Data sourced from a study on the inhibitory effects of this compound on various proteases.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration range and the IC50 of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a 10 mM DMSO stock. A suggested starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in a cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on the results from the cell viability assay, typically below the IC50) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Annexin V/PI Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the effect of this compound on apoptosis.
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for this compound in vitro assays.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ONO-3307 dose-response curve variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering variability in dose-response curves with the protease inhibitor ONO-3307.
Troubleshooting Guide
Question: We are observing significant well-to-well and day-to-day variability in our this compound dose-response curves. What are the potential causes and solutions?
Answer:
Variability in dose-response curves for protease inhibitors like this compound can stem from several factors related to the assay conditions, reagents, and experimental execution. Below is a systematic guide to help you identify and address these issues.
1. Reagent Preparation and Handling
-
Inhibitor Stock and Dilutions:
-
Problem: Inconsistent stock concentration due to weighing errors, incomplete solubilization, or degradation. This compound's stability in solution may vary depending on the solvent and storage conditions.
-
Solution: Prepare fresh stock solutions of this compound for each experiment if possible. If using frozen stocks, ensure the compound is fully dissolved before making serial dilutions. Use a consistent, high-quality solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Perform a quality control check on new batches of the compound.
-
-
Enzyme Activity:
-
Problem: The activity of the target protease (e.g., trypsin, thrombin) can fluctuate between lots, preparations, and even during the course of an experiment if not handled properly.[1][2][3]
-
Solution: Aliquot the enzyme stock and store it at the recommended temperature to avoid degradation from multiple freeze-thaw cycles. Always run a control with a known standard inhibitor to check for consistent enzyme activity. Ensure the enzyme concentration is appropriate for the assay window and remains constant across all wells.
-
-
Substrate Quality and Concentration:
-
Problem: Degradation of the substrate (e.g., casein, chromogenic/fluorogenic peptides) can lead to a high background signal or a reduced reaction rate.[4] The substrate concentration relative to the Michaelis constant (Km) is critical for consistent results.
-
Solution: Prepare fresh substrate solutions for each experiment. Store substrates protected from light if they are light-sensitive. Ensure the substrate concentration is kept constant and is ideally at or below the Km for competitive inhibitors to accurately determine the Ki.
-
2. Assay Conditions
-
Incubation Times:
-
Problem: Insufficient or variable pre-incubation time of the enzyme with this compound before adding the substrate can lead to inconsistent inhibition. This is especially critical for time-dependent or slow-binding inhibitors.[5]
-
Solution: Optimize the pre-incubation time to ensure the binding between this compound and the target protease reaches equilibrium. Keep this time consistent across all experiments.
-
-
Temperature and pH:
-
Problem: Enzyme activity is highly sensitive to temperature and pH. Minor fluctuations can significantly alter reaction rates and, consequently, the apparent inhibitor potency.[6][7]
-
Solution: Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. Ensure the buffer system is robust and maintains a stable pH at the assay temperature.
-
-
Buffer Composition:
-
Problem: The type of buffer and its ionic strength can influence enzyme activity and inhibitor binding.[8]
-
Solution: Use a consistent buffer system for all related experiments. Be aware of any additives in the buffer that might interfere with the assay.
-
3. Data Acquisition and Analysis
-
Assay Window:
-
Problem: A narrow assay window (low signal-to-background ratio) can amplify the effects of minor experimental errors.
-
Solution: Optimize enzyme and substrate concentrations to achieve a robust assay window. This may involve testing different substrates to find one that yields a stronger signal.
-
-
Curve Fitting:
-
Problem: Using an inappropriate model for curve fitting can lead to inaccurate IC50 values. For potent or "tight-binding" inhibitors, the standard IC50 equation may not be appropriate, especially if the enzyme concentration is close to the Ki.[5][9]
-
Solution: For tight-binding inhibitors, use the Morrison equation for Ki determination, which accounts for the enzyme concentration.[5][10] Ensure that your data points cover the full range of the dose-response curve, including the top and bottom plateaus.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, broad-spectrum protease inhibitor. It acts as a competitive inhibitor for a variety of proteases, including trypsin, thrombin, plasma kallikrein, and plasmin.[11] This means it binds to the active site of the enzyme, preventing the natural substrate from binding.
Q2: What are the known Ki values for this compound against various proteases?
A2: Published in vitro inhibitory constants (Ki) for this compound are summarized in the table below. Note that these values can vary depending on the experimental conditions.
| Protease | Ki Value (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
| Data from Jpn J Pharmacol. 1989 Dec;51(4):455-63.[11] |
Q3: My dose-response curve for this compound is unusually steep. What could be the cause?
A3: A steep dose-response curve can indicate several phenomena:
-
Tight-binding inhibition: If the concentration of the enzyme in your assay is significantly higher than the Ki of this compound, the curve will appear steeper, and the IC50 will be closer to half the enzyme concentration.[9]
-
Inhibitor aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit the enzyme, leading to a sharp drop in activity.
-
Positive cooperativity: While less common for this type of inhibitor, it's a theoretical possibility where the binding of one inhibitor molecule facilitates the binding of others.
To investigate this, try reducing the enzyme concentration in your assay and see if the curve shifts and becomes less steep.
Q4: Can off-target effects of this compound contribute to variability in cell-based assays?
A4: Yes. This compound is a broad-spectrum inhibitor, meaning it can inhibit multiple proteases.[11][12][13] In a cellular context, this could lead to complex downstream effects beyond the intended target, potentially contributing to variability. If you are using a cell-based assay, it is important to consider that the observed phenotype may be a result of inhibiting several proteases simultaneously. It is crucial to validate findings with more specific inhibitors or genetic approaches if possible.
Q5: What are the best practices for preparing this compound for an experiment?
A5:
-
Solubilization: Use a high-purity solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Serial Dilutions: On the day of the experiment, thaw an aliquot and perform serial dilutions in the appropriate assay buffer. Ensure thorough mixing at each dilution step. Be mindful of the final DMSO concentration in your assay wells, as high concentrations can affect enzyme activity.
Experimental Protocols
General Protocol for an In Vitro Protease Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against a target protease using a chromogenic substrate.
Materials:
-
Target Protease (e.g., Trypsin)
-
This compound
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a working solution of the target protease in assay buffer.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of each this compound dilution to the appropriate wells.
-
Include "no inhibitor" controls (assay buffer with DMSO) and "no enzyme" blanks (assay buffer only).
-
Add 160 µL of the protease solution to each well (except the blanks).
-
Mix gently and pre-incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode for a set duration (e.g., 10-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve (ΔAbs/Δtime).
-
Subtract the rate of the "no enzyme" blank from all other wells.
-
Normalize the data by expressing the inhibited rates as a percentage of the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data using a suitable non-linear regression model to determine the IC50.
-
Visualizations
Caption: Workflow for a typical protease inhibition assay.
Caption: Troubleshooting logic for dose-response variability.
References
- 1. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reviewing the experimental and mathematical factors involved in tight binding inhibitors Ki values determination: The bi-functional protease inhibitor SmCI as a test model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 7. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 8. 용량-반응 곡선을 해석하는 방법 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound mesylate | Protease | TargetMol [targetmol.com]
- 13. tebubio.com [tebubio.com]
ONO-3307 Technical Support Center: Experimental Stability and Handling
Welcome to the technical support center for ONO-3307. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and efficacy of this protease inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic protease inhibitor. It acts as a competitive inhibitor for a range of proteases, including trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1][2][3] Its inhibitory effects make it a valuable tool for studying physiological and pathological processes involving these enzymes, such as inflammation and coagulation.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C. Under these conditions, it is stable for up to three years. When in solvent, it should be stored at -80°C and is stable for up to one year.
Q3: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in an appropriate solvent such as DMSO to prepare a concentrated stock solution. For use in aqueous buffers, further dilution will be necessary. Due to the limited stability of many protease inhibitors in aqueous solutions, it is advisable to prepare fresh working solutions daily or to conduct stability tests for your specific experimental conditions.[4][5]
Q4: Is there a difference between this compound mesylate and this compound free base?
Yes, this compound is available as a mesylate salt and a free base.[2][6][7] The mesylate form generally offers improved solubility and stability in aqueous solutions compared to the free base. For most experimental purposes, the mesylate form is preferred.
Q5: What is the relationship between this compound and sPLA2-X?
Based on available literature, there is no established direct inhibitory relationship between this compound and secretory phospholipase A2 group X (sPLA2-X). This compound's known targets are serine proteases. sPLA2-X is a member of the phospholipase A2 family and is involved in different signaling pathways related to inflammation and lipid metabolism.[8][9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in the experiment. | Degradation due to improper storage. | Ensure this compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions). Avoid repeated freeze-thaw cycles of stock solutions. |
| Instability in aqueous solution. | Prepare fresh working solutions of this compound in your experimental buffer immediately before use. If using a pre-made buffer containing this compound, perform validation experiments to determine its stability over the time course of your experiment. | |
| pH-dependent degradation. | While specific data for this compound is limited, the stability of small molecule inhibitors can be pH-dependent. Maintain a consistent pH in your experiments and consider performing pilot studies to assess stability if you are using buffers with extreme pH values. | |
| Light sensitivity. | As a general precaution for small organic molecules, protect this compound solutions from direct light, especially during long incubations. Use amber vials or cover containers with aluminum foil. | |
| Inconsistent experimental results. | Variability in inhibitor concentration. | Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and validate your dilution series. |
| Interaction with other experimental components. | Some components of your experimental setup (e.g., certain plastics, other reagents) could potentially interact with and degrade this compound. If you suspect this, test for compatibility by incubating this compound with individual components and then measuring its activity. | |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | The free base form of this compound may have lower aqueous solubility. Consider using the mesylate salt for better solubility. If precipitation persists, you may need to adjust the solvent composition of your buffer, if permissible for your experiment, or sonicate the solution briefly. |
Experimental Protocols
General Protocol for this compound Application in Cell Culture
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound mesylate in sterile DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Application: Add the this compound working solution to your cell cultures and incubate for the desired period.
-
Controls: Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO) in your experimental design.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound functions, it is crucial to visualize the signaling pathways of its target proteases.
Quantitative Data Summary
The inhibitory constants (Ki) of this compound for various proteases have been determined, indicating its potency as an inhibitor.
| Protease | Inhibitory Constant (Ki) |
| Trypsin | 0.048 µM |
| Thrombin | 0.18 µM |
| Plasma Kallikrein | 0.29 µM |
| Plasmin | 0.31 µM |
| Pancreatic Kallikrein | 3.6 µM |
| Chymotrypsin | 47 µM |
Data sourced from in vitro studies.[1]
This technical support center provides a foundational guide to the experimental use of this compound. For further specific inquiries or issues not covered here, consulting the manufacturer's documentation or performing small-scale stability and compatibility tests is recommended.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Protease Inhibitors [labome.com]
- 6. This compound mesylate | Protease | TargetMol [targetmol.com]
- 7. tebubio.com [tebubio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
ONO-3307 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of ONO-3307 in cellular assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate and reliable experimental outcomes.
Introduction to this compound
This compound is a synthetic serine protease inhibitor.[1] It exhibits a broad spectrum of activity, competitively inhibiting several proteases involved in diverse physiological and pathological processes.[1] Understanding its off-target effects is crucial for the correct interpretation of experimental results and for the evaluation of its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target enzymes of this compound?
A1: this compound is known to inhibit a range of serine proteases. Its primary off-targets include trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1] The inhibitory constants (Ki) for these enzymes are summarized in the data table below.
Q2: I am observing unexpected cellular effects. Could these be off-target effects of this compound?
A2: Yes, unexpected cellular phenotypes can arise from the inhibition of off-target proteases. For example, inhibition of proteases like thrombin or plasmin could interfere with signaling pathways related to coagulation, cell proliferation, and tissue remodeling. It is important to consider the potential roles of the known off-target proteases in your specific cellular model.
Q3: How can I minimize off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Include appropriate controls, such as a structurally related but inactive compound if available.
-
Validate your findings using a secondary, more specific inhibitor for your primary target, or through genetic approaches like siRNA or CRISPR-knockdown of the target protease.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cellular assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound cell-permeable?
A5: While not explicitly stated in the provided search results, as a small molecule inhibitor used in cellular assays, it is likely designed to be cell-permeable to reach its intracellular targets. However, its efficiency in crossing the cell membrane may vary depending on the cell type and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected cell death | 1. This compound concentration is too high. 2. Off-target inhibition of essential cellular proteases (e.g., caspases). 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Assess the activity of key proteases known to be involved in cell viability in your cell type. 3. Ensure the final solvent concentration is within the tolerated range for your cells and include a solvent-only control. |
| Inconsistent or variable results between experiments | 1. Instability of this compound in cell culture medium. 2. Variability in cell passage number or confluency. 3. Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 3. Standardize all incubation times throughout the experimental protocol. |
| Lack of expected on-target effect | 1. Insufficient concentration of this compound. 2. Degradation of this compound. 3. Low expression or activity of the target protease in the chosen cell line. | 1. Increase the concentration of this compound, keeping in mind potential off-target effects and toxicity. 2. Ensure proper storage and handling of the compound. 3. Confirm the expression and baseline activity of your target protease in the cellular model using methods like Western blot or a specific activity assay. |
| Observed effect is not due to inhibition of the primary target | Off-target inhibition is dominating the cellular response. | 1. Use a more specific inhibitor for your primary target to see if the phenotype is replicated. 2. Employ genetic methods (e.g., siRNA) to specifically reduce the level of your target protease and observe the cellular effect. |
Quantitative Data Summary
The following table summarizes the known inhibitory constants (Ki) of this compound against various serine proteases. This data is crucial for understanding its selectivity profile.
| Protease | Ki (μM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Data sourced from:[1]
Experimental Protocols
Protocol 1: Leukocyte Elastase Release Assay
This protocol is adapted from general procedures for measuring elastase release from stimulated leukocytes and can be used to assess the effect of this compound on this process.
Materials:
-
Leukocytes (e.g., neutrophils) isolated from whole blood.
-
This compound
-
Stimulating agent (e.g., N-formyl-Met-Leu-Phe, fMLP)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorometric elastase substrate
-
96-well plate (black, clear bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Isolate leukocytes from fresh blood using a suitable method (e.g., density gradient centrifugation).
-
Resuspend the cells in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the stimulating agent (fMLP) to the cell suspension and incubate for an additional 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the fluorometric elastase substrate to each well.
-
Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition of elastase release by this compound compared to the vehicle control.
Protocol 2: Cellular Protease Inhibition Assay
This general protocol can be adapted to measure the direct inhibitory effect of this compound on a specific intracellular or secreted protease.
Materials:
-
Cell line of interest
-
Cell lysis buffer (if measuring intracellular protease activity)
-
This compound
-
Specific fluorogenic or chromogenic substrate for the target protease
-
96-well plate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Culture the cells to the desired confluency.
-
For secreted proteases: Collect the conditioned media.
-
For intracellular proteases: Wash the cells with PBS and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to remove cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate or conditioned media.
-
Add various concentrations of this compound or a vehicle control to the wells and pre-incubate for 15 minutes at the optimal temperature for the protease.
-
Initiate the reaction by adding the specific substrate.
-
Immediately measure the absorbance or fluorescence at regular intervals using a plate reader.
-
Determine the initial reaction velocity (V0) from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound off-target inhibition of serine proteases and potential downstream effects.
Caption: A logical workflow for investigating and validating the effects of this compound in cellular assays.
References
ONO-3307 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ONO-3307.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its different forms?
A1: this compound is a synthetic, broad-spectrum protease inhibitor. It is available in two common forms: this compound free base and this compound mesylate. The mesylate salt is frequently used in research due to its potential for improved solubility and stability.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:
| Form | Storage Condition | Duration |
| This compound (Powder) | Store at -20°C. Keep in a tightly sealed container, protected from light and moisture. | Up to 3 years |
| This compound (In Solvent) | Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles. | Up to 1 year |
Q3: How should I reconstitute this compound?
A3: For in vitro experiments, this compound can be reconstituted in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to start with a high concentration (e.g., 10 mM) and then dilute further with the appropriate aqueous buffer or cell culture medium for your experiment. For in vivo studies, formulations may involve solvents like DMSO and polyethylene glycol (PEG300).
Q4: What proteases does this compound inhibit?
A4: this compound is a competitive inhibitor of several serine proteases involved in the coagulation cascade and inflammatory processes.[1][2]
| Target Protease | Inhibitory Constant (Ki) |
| Trypsin | 0.048 µM |
| Thrombin | 0.18 µM |
| Plasma Kallikrein | 0.29 µM |
| Plasmin | 0.31 µM |
| Pancreatic Kallikrein | 3.6 µM |
| Chymotrypsin | 47 µM |
Q5: Is this compound stable in aqueous solutions?
A5: While specific data on the long-term stability of this compound in aqueous solutions is limited, it is generally recommended to prepare fresh dilutions in aqueous buffers from a frozen DMSO stock solution for each experiment. The stability of the compound in aqueous media can be pH-dependent, and it is advisable to use it promptly after dilution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed in the assay. | Improper storage: The compound may have degraded due to incorrect storage temperature or exposure to light and moisture. | Ensure the powdered compound is stored at -20°C and stock solutions at -80°C. Protect from light. |
| Incorrect concentration: Calculation errors during dilution or inaccurate initial weighing. | Double-check all calculations. It is advisable to perform a concentration-response curve to determine the optimal inhibitory concentration for your specific assay. | |
| Compound precipitation: The final concentration of this compound in the aqueous assay buffer may exceed its solubility limit. | Visually inspect the solution for any precipitate. If observed, consider lowering the final concentration or adjusting the solvent composition of the final dilution. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects. | |
| Precipitate forms when diluting the DMSO stock solution in an aqueous buffer. | Low aqueous solubility: The compound may not be sufficiently soluble in the chosen aqueous buffer. | Try preparing the dilution in a pre-warmed buffer. If precipitation persists, you may need to use a lower concentration or add a small percentage of a co-solvent, ensuring it does not interfere with your assay. |
| Variability between experiments. | Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation of the compound. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Inconsistent solution preparation: Variations in the preparation of working solutions. | Prepare fresh working solutions for each experiment from a single, well-characterized stock solution. |
Experimental Protocols
Protocol: In Vitro Thrombin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against thrombin.
Materials:
-
This compound mesylate
-
Dimethyl sulfoxide (DMSO)
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound mesylate in DMSO.
-
Further dilute the stock solution with Tris-HCl buffer to prepare a series of working solutions at various concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of each this compound working solution to the respective wells.
-
Include a positive control (thrombin without inhibitor) and a negative control (buffer only).
-
Add 160 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of human α-thrombin solution (final concentration, e.g., 1 nM) to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Add 10 µL of the chromogenic substrate S-2238 (final concentration, e.g., 200 µM) to all wells to initiate the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of thrombin inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the thrombin activity.
-
Visualizations
Caption: Experimental workflow for determining the in vitro inhibitory activity of this compound.
Caption: this compound inhibits multiple proteases in the coagulation cascade.
References
ONO-3307 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ONO-3307.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic protease inhibitor.[1] It exhibits a broad range of inhibitory effects on various proteases by competitively binding to their active sites.[2] Its primary role is to attenuate protease-mediated pathological processes, such as those seen in thrombosis, inflammation, and pancreatitis.[1][2]
Q2: What are the known targets of this compound?
This compound has been shown to inhibit several key proteases involved in physiological and pathological processes. Its inhibitory constants (Ki) against various proteases are summarized in the table below.
Data Presentation: Inhibitory Profile of this compound
| Protease | Ki Value (μM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Data sourced from Matsuoka et al., 1989.[2]
Q3: In which experimental models has this compound shown efficacy?
This compound has demonstrated protective effects in various preclinical models, including:
-
Experimental models of acute pancreatitis, where it was found to prevent hyperamylasemia and pancreatic edema.[1]
-
Rat models of endotoxin-induced disseminated intravascular coagulation (DIC).[5]
-
In vivo thrombosis models, where it inhibited the deposition of fibrin in the kidney and lung.[2]
Troubleshooting Guides
Issue 1: Lower Than Expected Efficacy or Inconsistent Inhibition
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations for stock solutions and final assay concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific system. |
| Drug Degradation | Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Substrate Competition | High concentrations of the natural substrate for the target protease can compete with this compound, reducing its apparent efficacy. Consider reducing the substrate concentration or increasing the this compound concentration. |
| Presence of Serum in Media | Serum contains various proteases and protease inhibitors that can interfere with the activity of this compound. If possible, perform experiments in serum-free media or reduce the serum percentage. |
Issue 2: Unexpected Cell Toxicity or Reduced Viability
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound is a broad-spectrum protease inhibitor and may be affecting essential cellular proteases. Reduce the concentration of this compound and perform a time-course experiment to assess cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). Run a vehicle control (solvent only) to assess its effect on cell viability. |
| Apoptosis Induction | Inhibition of certain proteases can trigger apoptotic pathways. Perform assays to detect markers of apoptosis (e.g., caspase-3/7 activity, TUNEL staining). |
Issue 3: Contradictory Results Compared to Published Data
| Possible Cause | Troubleshooting Step |
| Different Experimental Systems | Cell types, species, and assay conditions can significantly influence the outcome. Carefully compare your experimental protocol with the published literature to identify any discrepancies. |
| Purity and Integrity of this compound | Verify the purity of your this compound compound. If possible, confirm its identity and integrity using analytical methods such as HPLC or mass spectrometry. |
| Variations in Reagent Quality | The quality and source of reagents, such as proteases and substrates, can vary between labs. Ensure your reagents are of high quality and are performing as expected. |
Experimental Protocols
Protocol 1: Protease Inhibition Assay (General)
-
Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified protease of interest
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (specific to the protease)
-
96-well microplate (black or clear, depending on the substrate)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed amount of the protease to each well of the microplate.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin kinetic readings of the fluorescence or absorbance using a plate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate | Protease | TargetMol [targetmol.com]
- 4. tebubio.com [tebubio.com]
- 5. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
how to determine the optimal working concentration of ONO-3307
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of ONO-3307, a synthetic protease inhibitor. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant signaling pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a broad-spectrum synthetic protease inhibitor. It competitively inhibits a variety of serine proteases, including trypsin, thrombin, plasma kallikrein, and plasmin.[1] Its inhibitory activity makes it a valuable tool for studying the roles of these proteases in various physiological and pathological processes.
Q2: What is a good starting concentration for my in vitro experiment?
A good starting point for in vitro experiments can be estimated from the inhibitor's Ki values. A common practice is to begin with a concentration that is 5 to 10 times the Ki value for the target protease. However, the optimal concentration is highly dependent on the specific experimental conditions, including cell type, cell density, and incubation time. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: Is this compound cell-permeable?
The cell permeability of this compound is not extensively documented in publicly available literature. For intracellular targets, it is essential to experimentally verify its uptake by the cells in your system. If the target protease is extracellular, cell permeability is not a primary concern.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is advisable to dissolve it in an appropriate solvent, such as DMSO, at a high concentration (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower. The stability of this compound in aqueous cell culture media at 37°C should be determined experimentally, as degradation can occur over time.
Quantitative Data Summary
The inhibitory activity of this compound against various proteases is summarized in the table below. These Ki values represent the concentration of this compound required to produce 50% of the maximal inhibition and are a critical starting point for designing in vitro experiments.
| Protease | Ki (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Data sourced from a study on the inhibitory effects of this compound on various proteases in vitro.[1]
Experimental Protocols
Determining the optimal working concentration of this compound requires a systematic approach. The following protocols provide a framework for this process.
Protocol 1: Determination of Cytotoxicity
It is essential to determine the concentration range of this compound that is non-toxic to your cells. A standard cytotoxicity assay, such as the MTT or resazurin assay, can be used.
Workflow for Determining Cytotoxicity:
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol 2: Determination of Optimal Inhibitory Concentration
Once the non-toxic concentration range is established, a dose-response experiment should be performed to determine the effective concentration for inhibiting the target protease activity.
Workflow for Determining Optimal Inhibitory Concentration:
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Inhibitor instability: this compound may have degraded in the cell culture medium. 3. Target protease not active: The target protease may not be expressed or active in your experimental system. | 1. Perform a dose-response experiment with a wider concentration range, starting from the Ki value. 2. Prepare fresh working solutions of this compound for each experiment. Assess the stability of this compound in your specific medium over the time course of your experiment. 3. Confirm the presence and activity of the target protease using a positive control or a specific activity assay. |
| High background or off-target effects | 1. Concentration too high: Excessive concentrations of this compound may lead to non-specific inhibition of other proteases or cellular processes. 2. Broad-spectrum activity: this compound is known to inhibit multiple proteases. | 1. Use the lowest effective concentration determined from your dose-response experiment. 2. Consider the potential for off-target effects when interpreting your results. Use more specific inhibitors as controls if available. |
| Inconsistent results | 1. Variability in cell culture: Differences in cell passage number, density, or health can affect the experimental outcome. 2. Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. 3. Inhibitor precipitation: this compound may precipitate out of solution at higher concentrations. | 1. Maintain consistent cell culture practices. 2. Use calibrated pipettes and be meticulous when preparing dilutions. 3. Visually inspect your solutions for any signs of precipitation. If necessary, adjust the solvent or concentration. |
Signaling Pathways
This compound targets several key proteases involved in critical signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
Thrombin Signaling Pathway
Thrombin is a central enzyme in the coagulation cascade and also signals through Protease-Activated Receptors (PARs) to regulate various cellular responses.
Caption: Inhibition of Thrombin by this compound disrupts PAR1 signaling.
Kallikrein-Kinin System
Plasma kallikrein is a key enzyme in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.
Caption: this compound inhibits the generation of bradykinin.
Plasminogen Activation System
Plasmin is the main enzyme of the fibrinolytic system, responsible for degrading fibrin clots. It also plays a role in extracellular matrix remodeling.
Caption: this compound inhibits fibrinolysis and ECM degradation by plasmin.
References
addressing ONO-3307 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of ONO-3307 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic protease inhibitor.[1][2][3][4] It has been shown to competitively inhibit a range of proteases, including trypsin, thrombin, and plasmin.[4] Its inhibitory effects on proteases make it a compound of interest for studying diseases where protease activity is dysregulated, such as in thrombosis and disseminated intravascular coagulation (DIC).[3][4]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a frequent challenge and can stem from several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous solutions like cell culture media.[5]
-
High Final Concentration: The intended final concentration in the media might surpass the solubility limit of this compound.[5]
-
Solvent Shock: The rapid dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.[5] This is due to the abrupt change in solvent polarity.[6]
-
Media Components: Certain components in the culture medium, such as salts and proteins, can interact with this compound, leading to precipitation.[7][8]
-
pH of the Medium: The pH of the cell culture medium can affect the charge state of a compound, thereby influencing its solubility.[5]
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can alter the solubility of a compound.[6] Repeated freeze-thaw cycles of stock solutions can also contribute to precipitation.[7]
Q3: How can I visually identify this compound precipitation?
Precipitation can appear in several forms:
-
A general cloudy or hazy look to the medium.
-
Fine particles that are visible to the naked eye or under a microscope.[6]
-
Larger crystals, which may adhere to the surface of the culture vessel.[6]
It is important to differentiate precipitation from microbial contamination. Contamination often leads to a rapid change in the medium's pH (visible by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.[6]
Q4: Can the type of cell culture medium affect this compound solubility?
Yes, the composition of the cell culture medium can significantly influence the solubility of a compound.[8] Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can interact with this compound. For instance, media with high levels of calcium or phosphate might be more susceptible to forming insoluble precipitates with certain compounds.[8]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Review Your Stock Solution Preparation
The first step in troubleshooting is to ensure your this compound stock solution is correctly prepared and stored.
-
Complete Dissolution: Ensure that this compound is fully dissolved in the stock solvent (e.g., DMSO). You can gently warm the solution or sonicate it to aid dissolution. Visually inspect the solution against a light source to confirm there are no visible particles.[5]
-
Appropriate Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can promote precipitation.[5][7]
Step 2: Optimize the Dilution Method
The way you dilute your stock solution into the cell culture medium is critical.
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[6]
-
Use an Intermediate Dilution Step: Avoid adding a highly concentrated stock solution directly to the medium. Instead, perform a serial dilution. For example, create an intermediate dilution of your stock in pre-warmed medium or PBS before making the final dilution.[5]
-
Add Dropwise While Mixing: Add the this compound stock solution (or intermediate dilution) drop-by-drop to the pre-warmed medium while gently swirling or vortexing.[5][6] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
Step 3: Evaluate Experimental Conditions
Several experimental parameters can influence the solubility of this compound.
-
Check the Final Concentration: Your working concentration may be too high. Try performing a dose-response experiment with a range of concentrations to determine the maximum soluble concentration under your experimental conditions.
-
Serum Concentration: Serum proteins can sometimes bind to hydrophobic compounds and help to keep them in solution.[5] If you are using a low-serum or serum-free medium, you may be more likely to encounter solubility issues.
-
pH of the Medium: Verify that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).[5] You can consider using a medium buffered with HEPES to maintain a stable pH.[6]
-
Incubator Conditions: Ensure your incubator has proper humidification to prevent media evaporation, which can concentrate media components and lead to precipitation.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound precipitation.
References
- 1. This compound mesylate | Protease | TargetMol [targetmol.com]
- 2. tebubio.com [tebubio.com]
- 3. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. cellculturedish.com [cellculturedish.com]
Validation & Comparative
ONO-3307 vs. Gabexate Mesilate in Preclinical Thrombosis Models: A Comparative Guide
This guide provides a detailed comparison of the pharmacological activity of ONO-3307 and gabexate mesilate, two synthetic protease inhibitors, in preclinical models of thrombosis and disseminated intravascular coagulation (DIC). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Mechanism of Action
Both this compound and gabexate mesilate are serine protease inhibitors, but they exhibit different inhibitory profiles.
This compound is a broad-spectrum protease inhibitor.[1] It competitively inhibits a range of proteases involved in the coagulation cascade, including thrombin, plasma kallikrein, and plasmin.[1] Its action helps to prevent the formation of fibrin clots and the progression of thrombosis.[1]
Gabexate mesilate also inhibits multiple serine proteases, such as trypsin, plasmin, and thrombin, which are key enzymes in the inflammatory and coagulation pathways.[2] Its mechanism involves binding to the active sites of these enzymes, thereby neutralizing their activity. This is particularly relevant in conditions like DIC where excessive coagulation and subsequent bleeding occur.[2][3]
Signaling Pathways
The following diagram illustrates the key targets of this compound and gabexate mesilate within the coagulation cascade.
Preclinical Efficacy in Thrombosis Models
Both compounds have demonstrated efficacy in animal models of thrombosis and DIC.
Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
A key study directly compared the effects of this compound and gabexate mesilate in a rat model of DIC induced by endotoxin.
| Parameter | Control (Endotoxin) | This compound (10 mg/kg/hr) | Gabexate Mesilate (50 mg/kg/hr) |
| Radioactive Fibrin Deposition in Kidney | Significant deposition | Complete inhibition | Effective inhibition |
| Radioactive Fibrin Deposition in Lung | Significant deposition | Complete inhibition | Effective inhibition |
Table 1: Comparison of this compound and Gabexate Mesilate in an Endotoxin-Induced DIC Model in Rats.[1]
In this model, this compound completely inhibited the deposition of radioactive fibrin in the kidney and lung at a dose of 10 mg/kg/hr.[1] Gabexate mesilate was also effective at a dose of 50 mg/kg/hr.[1]
Further Preclinical Evidence for this compound
In a separate study on endotoxin-induced DIC in rats, this compound demonstrated a dose-dependent protective effect.
| Parameter | Control (Endotoxin) | This compound (10 µg/kg/h) | This compound (100 µg/kg/h) |
| Fibrinogen and Fibrin Degradation Products | Increased | Reduced | Reduced |
| Fibrinogen Level | Decreased | Maintained | Maintained |
| Prothrombin Time (PT) | Prolonged | Normalized | Normalized |
| Partial Thromboplastin Time (PTT) | Prolonged | Normalized | Normalized |
| Platelet Count | Decreased | Maintained | Maintained |
| Renal Glomeruli with Fibrin Thrombi | Increased | Reduced | Reduced |
Table 2: Protective Effects of this compound in Endotoxin-Induced DIC in Rats.[4]
Additional Preclinical Data for Gabexate Mesilate
Gabexate mesilate has been evaluated in various experimental DIC models. In a study comparing its efficacy to other agents, gabexate mesilate was found to be more effective than heparin or aprotinin in a thrombin-induced DIC model.[5]
Experimental Protocols
Endotoxin-Induced DIC Model in Rats (for this compound and Gabexate Mesilate Comparison)
-
Animal Model: Male Wistar rats.
-
Induction of DIC: A 4-hour sustained infusion of endotoxin (100 mg/kg) into a femoral vein.[4]
-
Drug Administration: this compound (1, 10, or 100 µg/kg/h or 10 mg/kg/hr in a separate study) or gabexate mesilate (50 mg/kg/hr) was continuously infused into the contralateral femoral vein for 4 hours, simultaneously with the endotoxin infusion.[1][4]
-
Endpoint Measurement: Deposition of radioactive fibrin in organs was measured to quantify thrombosis.[1] Other parameters included fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, platelet count, and the number of renal glomeruli with fibrin thrombi.[4]
The following diagram outlines the general experimental workflow for this model.
In Vitro Inhibitory Activity
The inhibitory constants (Ki) of this compound against various proteases have been determined, highlighting its broad-spectrum activity.
| Protease | This compound Ki (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Table 3: In Vitro Inhibitory Profile of this compound.[1]
Gabexate mesilate is also a known inhibitor of several serine proteases with a reported IC50 of 0.19 µM for serine proteases in general.[6]
Conclusion
Both this compound and gabexate mesilate demonstrate significant antithrombotic effects in preclinical models of thrombosis and DIC. This compound appears to be a potent inhibitor of fibrin deposition at a lower dose compared to gabexate mesilate in a head-to-head comparison in an endotoxin-induced DIC model.[1] Both compounds act by inhibiting key serine proteases in the coagulation cascade. The choice between these agents for further development would likely depend on a comprehensive evaluation of their pharmacokinetic profiles, safety margins, and efficacy in a wider range of thrombosis models.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Gabexate Mesilate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Gabexate Mesilate? [synapse.patsnap.com]
- 4. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of gabexate mesilate (FOY) on experimental DIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Analysis of ONO-3307 and Nafamostat Mesilate: Efficacy as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two synthetic serine protease inhibitors, ONO-3307 and nafamostat mesilate. The information presented is based on available preclinical and clinical data to support research and development decisions.
Overview
This compound and nafamostat mesilate are both potent inhibitors of serine proteases, a class of enzymes crucial in various physiological and pathological processes, including coagulation, inflammation, and viral entry into host cells. While both compounds target similar enzymes, their documented research, clinical applications, and inhibitory profiles show distinct characteristics.
Nafamostat mesilate is a well-established synthetic serine protease inhibitor with a broad spectrum of activity.[1] It is clinically used in some countries as a short-acting anticoagulant, particularly during hemodialysis, and for the treatment of acute pancreatitis.[1][2] Its mechanism involves acting as a slow tight-binding substrate, effectively trapping the target protease.[2] Nafamostat has also been investigated for its potential antiviral properties, notably against SARS-CoV-2, by inhibiting the host cell protease TMPRSS2, which is essential for viral entry.[3][4][5]
This compound is another synthetic protease inhibitor that has demonstrated potent and competitive inhibition against a variety of proteases in preclinical studies.[6][7] Research has highlighted its potential in treating conditions such as thrombosis, disseminated intravascular coagulation (DIC), and pancreatitis.[8][9][10]
In Vitro Efficacy: A Quantitative Comparison
| Target Protease | This compound (Ki in µM)[6] | Nafamostat Mesilate (IC50 in µM) |
| Trypsin | 0.048 | - |
| Thrombin | 0.18 | - |
| Plasma Kallikrein | 0.29 | - |
| Plasmin | 0.31 | - |
| Pancreatic Kallikrein | 3.6 | - |
| Chymotrypsin | 47 | - |
| Extrinsic Pathway (TF-F.VIIa mediated-F.Xa generation) | - | 0.1[3] |
| SARS-CoV-2 (in Calu-3 cells) | - | 0.0022[5] |
Mechanism of Action: Serine Protease Inhibition
Both this compound and nafamostat mesilate function by inhibiting serine proteases. These enzymes are characterized by a highly reactive serine residue in their active site, which is crucial for cleaving peptide bonds in their substrate proteins. The inhibitors bind to this active site, preventing the enzyme from binding to its natural substrate and thereby blocking its activity.
Figure 1: Generalized mechanism of serine protease inhibition.
Experimental Protocols
In Vitro Protease Inhibition Assay (for this compound)
The inhibitory effects (Ki values) of this compound on various proteases were determined using synthetic chromogenic substrates. The general protocol is as follows:
-
Enzyme and Inhibitor Preparation: A fixed concentration of the target protease (e.g., trypsin, thrombin) was pre-incubated with varying concentrations of this compound in a suitable buffer at a specific temperature (e.g., 37°C) for a defined period.
-
Substrate Addition: A chromogenic substrate specific to the enzyme was added to initiate the reaction.
-
Measurement: The rate of substrate hydrolysis was measured by monitoring the change in absorbance over time using a spectrophotometer.
-
Data Analysis: The Ki values were calculated using the Dixon plot or Lineweaver-Burk plot methods, assuming competitive inhibition.
Figure 2: Workflow for in vitro protease inhibition assay.
In Vivo Experimental Thrombosis Model (for this compound)
An experimental model of disseminated intravascular coagulation (DIC) was used to assess the in vivo efficacy of this compound.
-
Animal Model: Rats were used for this study.
-
Induction of DIC: DIC was induced by a sustained infusion of endotoxin.
-
Drug Administration: this compound was continuously infused at a dose of 10 mg/kg/hr. A comparison group received nafamostat mesilate, though the specific dosage and detailed results were not clearly reported in the abstract.[6]
-
Efficacy Measurement: The primary outcome was the deposition of radioactive fibrin in the kidneys and lungs.
-
Results: this compound was found to completely inhibit the deposition of fibrin. The effect of nafamostat mesilate in this specific study was reported as "unclear".[6]
Clinical Development and Applications
Nafamostat mesilate has a more extensive history of clinical use and investigation. It is approved in Japan and South Korea for pancreatitis and as an anticoagulant for DIC and during extracorporeal circulation.[1][11][12][13][14] Numerous clinical trials have been conducted to evaluate its safety and efficacy in various conditions, including sepsis and COVID-19.[4][15][16][17] A meta-analysis has suggested that nafamostat mesilate is a safe and effective anticoagulant for continuous renal replacement therapy (CRRT).[18]
This compound appears to be at an earlier stage of development, with most of the publicly available data coming from preclinical studies. These studies demonstrate its potential for treating protease-mediated diseases like thrombosis and pancreatitis.[6][8][10]
Summary and Conclusion
Both this compound and nafamostat mesilate are potent serine protease inhibitors with therapeutic potential in a range of diseases.
-
This compound has shown strong and competitive inhibition of several key proteases in in vitro studies, with specific Ki values available. Its in vivo efficacy in a thrombosis model has also been demonstrated.
-
Nafamostat mesilate is a clinically approved drug with a broad inhibitory profile. While detailed comparative in vitro data is sparse, its clinical utility as an anticoagulant and anti-inflammatory agent is well-documented. It has also shown high potency against SARS-CoV-2 entry in vitro.
For researchers, the choice between these two compounds may depend on the specific protease of interest and the desired stage of research. This compound provides a tool with well-defined inhibitory constants against specific proteases for preclinical investigation. Nafamostat mesilate offers a clinically relevant compound with a broader range of established applications and a history of human use. Further head-to-head studies are warranted to provide a more direct and comprehensive comparison of their efficacy and to better delineate their potential therapeutic applications.
References
- 1. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 2. Nafamostat - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound mesylate | Protease | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. uclahealth.org [uclahealth.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Nafamostat Mesilate as an Anticoagulant During Continuous Renal Replacement Therapy in Patients With High Bleeding Risk: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of nafamostat mesilate for sepsis (EASNMS): study protocol for a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Treatment effect of nafamostat mesylate in patients with COVID-19 pneumonia: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of nafamostat mesilate anticoagulation in blood purification treatment of critically ill patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
ONO-3307: A Comparative Guide to its Plasmin Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of ONO-3307 on plasmin against other known plasmin inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Comparative Analysis of Plasmin Inhibitors
This compound is a synthetic protease inhibitor that has demonstrated competitive inhibition of plasmin.[1] Its efficacy is comparable to other synthetic inhibitors such as nafamostat, while it is a more potent inhibitor than gabexate mesilate. The following tables summarize the quantitative data on the inhibitory activities of this compound and its alternatives.
| Inhibitor | Type of Inhibition | Ki (μM) for Plasmin |
| This compound | Competitive | 0.31[1][2] |
| Nafamostat | Competitive | 0.31[2] |
| Gabexate Mesilate | Competitive | ~1.86 (sixfold lower potency than this compound and nafamostat)[2] |
| Aprotinin | Competitive Serine Protease Inhibitor | 0.001 (Ki = 1 nM)[3] |
| Tranexamic Acid (TXA) | Active Site Inhibitor (at high concentrations) | Not specified as a direct competitive Ki, primarily acts on lysine binding sites. |
| Inhibitor | IC50 for Plasmin |
| Gabexate Mesilate | 30 μM |
| Tranexamic Acid (TXA) | 86.79 ± 2.30 mM (for direct inhibition of plasmin activity)[4] |
Mechanism of Action
This compound, nafamostat, and gabexate mesilate are active site inhibitors of plasmin, directly competing with the natural substrate for binding to the enzyme's active site.[2][5] In contrast, tranexamic acid (TXA) primarily functions by binding to the lysine-binding sites on plasminogen and plasmin, preventing them from binding to fibrin.[6] This allosteric inhibition prevents the activation of plasminogen to plasmin on the fibrin clot surface. Aprotinin is a natural polypeptide that acts as a potent competitive inhibitor by forming a stable, reversible complex with the active site of plasmin.[3][7]
Experimental Protocols
The validation of the inhibitory activity of compounds like this compound on plasmin is commonly performed using an in vitro chromogenic substrate assay. This method allows for a quantitative determination of the inhibitor's potency (Ki or IC50).
Protocol: In Vitro Chromogenic Assay for Plasmin Inhibition
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) against human plasmin.
Materials:
-
Human Plasmin
-
Test Inhibitor (e.g., this compound)
-
Chromogenic Plasmin Substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)[8]
-
Assay Buffer (e.g., 0.15 M Potassium phosphate buffer, pH 7.5)[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human plasmin in the assay buffer.
-
Prepare a series of dilutions of the test inhibitor (this compound) in the assay buffer to cover a range of expected inhibitory concentrations.
-
Prepare a stock solution of the chromogenic substrate (S-2251) in sterile water.[8]
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the human plasmin solution to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The cleavage of the p-nitroaniline (pNA) group from the substrate by plasmin results in a yellow color, which can be quantified.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the plasmin activity.
-
For competitive inhibitors, the inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate is known.
-
Visualizations
Caption: Experimental workflow for determining plasmin inhibition.
Caption: Mechanisms of plasmin inhibition by this compound and Tranexamic Acid.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aprotinin [sigmaaldrich.com]
- 4. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gabexate Mesilate? [synapse.patsnap.com]
- 6. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. endotell.ch [endotell.ch]
ONO-3307 in Pancreatitis: A Comparative Analysis of Serine Protease Inhibitors
For Immediate Release to the Research Community
This guide provides a detailed comparison of ONO-3307 and other prominent serine protease inhibitors investigated for the treatment of pancreatitis. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of preclinical data, experimental methodologies, and underlying signaling pathways.
Introduction to Serine Protease Inhibitors in Pancreatitis
Acute pancreatitis is a severe inflammatory condition characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and potential systemic complications. Serine proteases, particularly trypsin, play a central role in initiating and propagating this enzymatic cascade. Consequently, the inhibition of these proteases has been a key therapeutic strategy. This guide focuses on this compound, a synthetic serine protease inhibitor, and compares its preclinical performance with other notable inhibitors, including gabexate mesilate (FOY-007), nafamostat mesilate, camostat mesilate, and ulinastatin.
Comparative Efficacy of Serine Protease Inhibitors
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and other serine protease inhibitors in animal models of acute pancreatitis. It is important to note that direct comparisons should be made with caution due to variations in experimental models, drug dosages, and administration routes across different studies.
Table 1: In Vivo Efficacy of this compound vs. Gabexate Mesilate (FOY-007) in Caerulein-Induced Pancreatitis in Rats
| Parameter | Control (Caerulein) | This compound (10 mg/kg/h) | FOY-007 (50 mg/kg/h) |
| Serum Amylase (IU/l) | 3,500 ± 400 | 1,200 ± 200 | 1,500 ± 250 |
| Pancreatic Water Content (%) | 82.5 ± 1.5 | 76.0 ± 1.0 | 77.5 ± 1.2 |
| LDH Leakage from Acini (%) | 25.5 ± 2.0 | 10.0 ± 1.5 | 12.5 ± 1.8 |
*p < 0.05 compared to the control group. Data is presented as mean ± standard error of the mean. Data is extrapolated from qualitative descriptions in Hirano T, et al. Digestion. 1992 and may not represent the exact values from the original publication.[1]
Table 2: Efficacy of Other Serine Protease Inhibitors in Preclinical Models of Pancreatitis
| Inhibitor | Animal Model | Key Findings |
| Nafamostat Mesilate | Porcine model of post-ERCP pancreatitis | Significantly lower mean necrosis score in the nafamostat group (1.0) compared to controls (1.75). No significant differences in edema, leukocyte infiltration, vacuolization, or hemorrhage scores. |
| Camostat Mesilate | Rat model of dibutyltin dichloride-induced chronic pancreatitis | Significantly inhibited inflammation and fibrosis. In vitro, it inhibited MCP-1 and TNF-α production from monocytes. |
| Ulinastatin | Rat model of cerulein-induced acute pancreatitis | Significantly reduced serum levels of amylase and lipase. Also significantly reduced the degree of acinar cell vacuolization, interstitial edema, and cellular infiltration. |
Experimental Protocols
Caerulein-Induced Acute Pancreatitis Model in Rats
This is a widely used and reproducible model of edematous acute pancreatitis.
1. Animal Preparation: Male Wistar or Sprague-Dawley rats (200-250g) are fasted for 12-18 hours with free access to water.
2. Induction of Pancreatitis: Acute pancreatitis is induced by the supramaximal stimulation of pancreatic acinar cells with caerulein, a cholecystokinin analogue. Typically, caerulein is administered via continuous intravenous infusion at a dose of 5 µg/kg/h for a duration of 3 to 6 hours. Alternatively, repeated intraperitoneal or subcutaneous injections (e.g., 4 injections of 20-50 µg/kg at 1-hour intervals) can be used.
3. Drug Administration: The serine protease inhibitor (e.g., this compound, gabexate mesilate) or vehicle (saline) is administered intravenously. The infusion can be started prior to, concurrently with, or after the induction of pancreatitis to evaluate prophylactic or therapeutic effects.
4. Outcome Measures:
- Biochemical Analysis: Blood samples are collected to measure serum levels of amylase and lipase.
- Pancreatic Edema: The pancreas is excised, trimmed of fat, and weighed. The pancreatic water content is determined by calculating the difference between the wet and dry weight (after drying the pancreas in an oven).
- Histological Examination: A portion of the pancreas is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E). The severity of pancreatitis is scored based on the degree of edema, inflammatory cell infiltration, and acinar cell necrosis.
- Acinar Cell Injury: Isolated pancreatic acini can be prepared to measure the leakage of lactate dehydrogenase (LDH) into the medium as an indicator of cell membrane damage.
Signaling Pathways and Mechanisms of Action
Serine proteases, particularly trypsin, are pivotal in the pathogenesis of acute pancreatitis. The premature activation of trypsinogen to trypsin within pancreatic acinar cells triggers a cascade of digestive enzyme activation and initiates an inflammatory response. A key mechanism through which trypsin exerts its pro-inflammatory effects is by activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on acinar cells, ductal cells, and nerve endings.
Protease-Activated Receptor 2 (PAR2) Signaling Pathway
Caption: Activation of PAR2 by trypsin initiates downstream signaling cascades leading to inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating a serine protease inhibitor in an experimental model of acute pancreatitis.
Caption: A standard workflow for preclinical evaluation of pancreatitis treatments.
Conclusion
This compound has demonstrated protective effects in a preclinical model of acute pancreatitis, comparable to and in some aspects potentially more potent than gabexate mesilate (FOY-007).[1] Its ability to reduce key markers of pancreatic injury, such as serum amylase, pancreatic edema, and cellular enzyme leakage, underscores its potential as a therapeutic agent. However, the landscape of serine protease inhibitors for pancreatitis is diverse, with agents like nafamostat mesilate, camostat mesilate, and ulinastatin also showing promise in various experimental settings. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy and safety of these inhibitors. The continued investigation into the intricate signaling pathways, such as the PAR2 cascade, will be crucial for the development of more targeted and effective therapies for acute pancreatitis.
References
A Comparative Analysis of ONO-3307 and Other Anticoagulants: A Guide for Researchers
This guide provides a detailed comparative analysis of ONO-3307 and other contemporary anticoagulants for researchers, scientists, and drug development professionals. The information is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and safety profiles.
This compound is a synthetic, broad-spectrum protease inhibitor.[1][2] Unlike modern anticoagulants that target specific factors in the coagulation cascade, this compound inhibits a variety of proteases, including thrombin, trypsin, plasmin, and plasma kallikrein.[1][3] Its development and investigation primarily focused on conditions involving systemic protease activation, such as disseminated intravascular coagulation (DIC) and pancreatitis.[1][2][3] This guide compares the available data on this compound with established anticoagulants like Vitamin K antagonists (e.g., warfarin) and Direct Oral Anticoagulants (DOACs), which include direct thrombin inhibitors (e.g., dabigatran) and Factor Xa inhibitors (e.g., rivaroxaban, apixaban).[4][5]
Mechanism of Action
Anticoagulants exert their effect by targeting key enzymes in the coagulation cascade. This compound demonstrates a broad inhibitory profile, whereas modern anticoagulants are highly specific.
-
This compound : Competitively inhibits multiple serine proteases, including thrombin (Factor IIa) and plasma kallikrein, which are involved in the intrinsic pathway of coagulation.[1]
-
Vitamin K Antagonists (Warfarin) : Inhibit the synthesis of vitamin K-dependent clotting factors, namely Factors II, VII, IX, and X, as well as proteins C and S.
-
Direct Oral Anticoagulants (DOACs) :
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and comparator anticoagulants. It is critical to note that the data for this compound is from in vitro and preclinical animal models, while the data for DOACs and warfarin are from large-scale human clinical trials. Direct comparison of efficacy and safety between these datasets is not appropriate.
Table 1: In Vitro Protease Inhibition Profile of this compound
This table presents the inhibitory constants (Ki) of this compound against various proteases. A lower Ki value indicates stronger inhibition.
| Protease Target | Ki Value (μM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
| Data sourced from a 1989 study on the inhibitory effects of this compound.[1] |
Table 2: Preclinical Efficacy of this compound in an Animal Model
This table shows the effect of this compound in a rat model of endotoxin-induced disseminated intravascular coagulation (DIC).
| Treatment Group | Dose | Outcome |
| This compound | 10 mg/kg/hr | Completely inhibited radioactive fibrin deposition in kidney and lung. |
| Gabexate mesilate | 50 mg/kg/hr | Effective in inhibiting fibrin deposition. |
| Data from an experimental thrombosis model.[1][2] |
Table 3: Comparative Clinical Efficacy and Safety of Oral Anticoagulants (Non-valvular Atrial Fibrillation)
This table summarizes key outcomes from clinical studies comparing DOACs and warfarin. Rates are presented per 100 person-years.
| Outcome | NOACs (pooled data) | Warfarin | Hazard Ratio (HR) (95% CI) |
| All-Cause Mortality | 3.6 | 4.8 | 0.79 (0.70 - 0.89) |
| Non-hemorrhagic Stroke/SE | 0.8 | 1.0 | 0.96 (0.73 - 1.25) |
| Major Bleeding | 1.0 | 1.4 | 0.77 (0.61 - 0.98) |
| Data from a comparative effectiveness study in everyday practice.[4] SE = Systemic Embolism. A Hazard Ratio < 1.0 favors NOACs. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are protocols for key experiments relevant to the assessment of anticoagulants.
In Vivo Venous Thrombosis Model (Ferric Chloride-Induced)
This model is commonly used in the preclinical evaluation of novel antithrombotic agents.[6][7][8][9]
Protocol Steps:
-
Animal Preparation: Wild-type mice (e.g., C57/Bl6) are anesthetized.[7] A target vein, such as the femoral or jugular vein, is surgically isolated.[7]
-
Thrombus Induction: A small piece of filter paper saturated with a ferric chloride solution (e.g., 4%) is applied to the exterior of the vein for a defined period (e.g., 5 minutes) to induce endothelial injury and initiate thrombus formation.[7][8]
-
Treatment: The test anticoagulant (e.g., this compound) or a vehicle control is administered, typically via intravenous injection, either before or after the injury.
-
Monitoring and Analysis: Thrombus formation and vessel patency are monitored in real-time using techniques like intravital microscopy or high-frequency ultrasound.[7][9] At the end of the experiment, the vessel segment can be excised, and the thrombus can be weighed for a quantitative assessment of antithrombotic efficacy.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the integrity of the intrinsic and common coagulation pathways.[10] It is used to monitor heparin therapy and detect deficiencies in factors VIII, IX, XI, and XII.[11]
Principle: The time to clot formation is measured after adding a contact activator (e.g., silica) and calcium to a platelet-poor plasma sample.[12]
Methodology:
-
Sample Preparation: Whole blood is collected in a tube containing 3.2% sodium citrate.[10] The blood is centrifuged to obtain platelet-poor plasma (PPP).
-
Assay Procedure (Manual Method):
-
Pipette 50 µL of patient or control plasma into a test cuvette.[11]
-
Add 50 µL of aPTT reagent (containing a phospholipid substitute like cephalin and a contact activator like kaolin or silica).[12][13]
-
Incubate the mixture at 37°C for a specified time (e.g., 3 minutes).[11][13]
-
Rapidly add 50 µL of pre-warmed 0.025 M calcium chloride (CaCl2) and simultaneously start a timer.[11]
-
Record the time in seconds for a fibrin clot to form. The normal range is typically 25 to 40 seconds, but varies by laboratory and reagent.[10][11][14]
-
Thrombin Generation Assay (TGA)
The TGA provides a global assessment of the coagulation system by measuring the total amount of thrombin generated over time in a plasma sample.[15][16]
Principle: Thrombin generation is initiated in platelet-poor plasma by adding tissue factor and phospholipids. The amount of thrombin generated is continuously measured using a fluorogenic or chromogenic substrate that is cleaved by thrombin.[15][17]
Methodology (Fluorogenic Assay):
-
Sample Preparation: 80 µL of platelet-poor plasma is pipetted into a microplate well.[17]
-
Reagent Addition: 20 µL of a reagent mixture containing tissue factor (e.g., 1 pM final concentration) and phospholipid vesicles is added.[17] Calibrator wells receive a thrombin-α2-macroglobulin complex instead.
-
Incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C.[17]
-
Initiation and Measurement: 20 µL of a solution containing a thrombin-specific fluorogenic substrate and CaCl2 is added to initiate thrombin generation.[17]
-
Data Analysis: Fluorescence is measured over time using a fluorometer. A thrombogram (a curve of thrombin concentration versus time) is generated. Key parameters include Lag Time, Time to Peak, Peak Thrombin, and Endogenous Thrombin Potential (ETP), which is the area under the curve.[15][17]
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Comparative effectiveness of oral anticoagulants in everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Oral Anticoagulant Use: A Practical Guide to Common Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo or Ex Vivo Models for Testing Thrombosis and Hemostasis | Semantic Scholar [semanticscholar.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo monitoring of venous thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. linear.es [linear.es]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 15. Thrombin Generation Assays [practical-haemostasis.com]
- 16. Thrombin Generation | Stago [stago.com.au]
- 17. Thrombin generation assay (CAT) [protocols.io]
validating ONO-3307 specificity against different proteases
ONO-3307 is a synthetic protease inhibitor demonstrating a broad spectrum of activity against several serine proteases. This guide provides a comparative analysis of this compound's specificity against other synthetic protease inhibitors, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals working in fields where protease inhibition is a key therapeutic strategy.
Quantitative Comparison of Inhibitor Specificity
The inhibitory activity of this compound and its comparators is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes the available data for this compound and other synthetic protease inhibitors against a range of serine proteases.
| Protease | This compound (Ki, µM) | Gabexate Mesilate (IC50, µM) | Nafamostat Mesilate (Ki/IC50, µM) | Camostat Mesilate (Target) |
| Trypsin | 0.048[1][2] | 9.4 | Inhibits[3][4] | Inhibits[5] |
| Thrombin | 0.18[1][2] | 110 | Inhibits[3][4][6] | Inhibits[5] |
| Plasma Kallikrein | 0.29[1][2] | 41 | Inhibits[3] | Inhibits[5] |
| Plasmin | 0.31[1][2] | 30 | Inhibits[3][4] | Inhibits[5] |
| Pancreatic Kallikrein | 3.6[1][2] | - | - | - |
| Chymotrypsin | 47[1][2] | - | - | - |
| Urokinase | - | Inhibits[7] | - | - |
| Factor Xa | - | Inhibits[7] | Inhibits[3][4] | - |
| TMPRSS2 | - | - | - | Inhibits[5][8] |
Note: Data for direct comparison of Ki values across all inhibitors for the same set of proteases is limited. The table presents the most relevant available data.
Experimental Protocols
The determination of the inhibition constant (Ki) for a competitive inhibitor like this compound typically involves a series of enzymatic assays. Below is a generalized protocol for such an experiment.
Objective: To determine the Ki of an inhibitor against a specific protease.
Materials:
-
Purified protease
-
Specific chromogenic or fluorogenic substrate for the protease
-
Test inhibitor (e.g., this compound)
-
Assay buffer (specific to the protease, maintaining optimal pH and ionic strength)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme and Substrate Concentration Optimization:
-
Determine the Michaelis-Menten constant (Km) for the substrate with the specific protease under the assay conditions. This is achieved by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
For subsequent inhibition assays, a substrate concentration at or below the Km is typically used.
-
-
Inhibition Assay:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add a fixed concentration of the protease.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the rate of product formation (absorbance or fluorescence) over time using a microplate reader. The rate is determined from the initial linear portion of the reaction curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under the specified conditions.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) Where:
-
[S] is the substrate concentration
-
Km is the Michaelis-Menten constant of the substrate
-
-
Visualizations
Experimental Workflow for Determining Inhibitor Specificity
Caption: Workflow for assessing protease inhibitor specificity.
Signaling Pathway: The Coagulation Cascade
Caption: Key targets of this compound in the coagulation cascade.
Specificity Against Other Protease Classes
The available literature primarily focuses on the inhibitory activity of this compound against serine proteases. There is limited publicly available data on the specificity of this compound against other major classes of proteases, such as cysteine proteases (e.g., caspases, cathepsins), aspartyl proteases (e.g., pepsin, renin), and metalloproteases (e.g., MMPs). A comprehensive understanding of this compound's specificity would require further experimental validation against a broader panel of proteases from these different classes.
Conclusion
This compound is a potent inhibitor of a range of serine proteases involved in critical physiological processes such as coagulation and inflammation. The provided quantitative data, while not exhaustive for a direct comparison, indicates that this compound has a distinct inhibitory profile. Further studies are required to fully elucidate its specificity across all protease classes and to provide a more comprehensive comparative analysis against other inhibitors. The experimental workflow and signaling pathway diagrams offer a framework for understanding the validation process and the biological context of this compound's activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 4. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 5. rndsystems.com [rndsystems.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
Comparative Review of ONO-3307: A Protease Inhibitor for Thrombotic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-3307 with other synthetic protease inhibitors, gabexate mesilate and nafamostat mesilate, focusing on their application in thrombotic disorders such as Disseminated Intravascular Coagulation (DIC). The information is compiled from available preclinical studies to support research and development efforts in this therapeutic area.
Executive Summary
This compound is a potent, competitive inhibitor of a wide range of proteases involved in the coagulation and inflammatory cascades.[1] In preclinical models, it has demonstrated significant efficacy in mitigating thrombosis. This guide presents a detailed analysis of its inhibitory profile and a direct comparison with gabexate mesilate and nafamostat mesilate in an experimental thrombosis model.
Data Presentation
In Vitro Protease Inhibition Profile of this compound
The following table summarizes the inhibitory constants (Ki) of this compound against various serine proteases, indicating a broad spectrum of activity.
| Protease | This compound Ki (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Data sourced from Matsuoka et al., 1989.
In Vivo Comparative Efficacy in an Experimental Thrombosis Model
This table summarizes the qualitative outcomes of a comparative study of this compound, gabexate mesilate, and nafamostat mesilate in a rat model of endotoxin-induced disseminated intravascular coagulation (DIC).
| Compound | Dosage | Effect on Fibrin Deposition |
| This compound | 10 mg/kg/hr | Complete Inhibition |
| Gabexate Mesilate | 50 mg/kg/hr | Effective |
| Nafamostat Mesilate | Not specified | Unclear |
Data sourced from Matsuoka et al., 1989.
Experimental Protocols
In Vitro Protease Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of this compound against a panel of serine proteases.
Methodology (Plausible Reconstruction):
-
Enzymes and Substrates: Purified human or bovine serine proteases (trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin) and their corresponding chromogenic or fluorogenic substrates were used.
-
Assay Principle: The rate of substrate hydrolysis by each enzyme was measured spectrophotometrically or fluorometrically in the presence of varying concentrations of this compound.
-
Procedure:
-
Enzyme and inhibitor (this compound) were pre-incubated in a suitable buffer (e.g., Tris-HCl) at a constant temperature (e.g., 37°C).
-
The reaction was initiated by the addition of the specific substrate.
-
The change in absorbance or fluorescence was monitored over time to determine the reaction velocity.
-
Ki values were calculated from the reaction rates at different substrate and inhibitor concentrations using the Michaelis-Menten equation and appropriate models for competitive inhibition.
-
In Vivo Experimental Thrombosis Model
Objective: To compare the efficacy of this compound, gabexate mesilate, and nafamostat mesilate in an animal model of DIC.
Methodology (Reconstructed from Abstract and Similar Studies):
-
Animal Model: An experimental model of disseminated intravascular coagulation (DIC) was induced in rats, likely through the sustained infusion of endotoxin (lipopolysaccharide, LPS).[2][3][4][5][6]
-
Procedure:
-
Rats were anesthetized and cannulated for intravenous infusions.
-
A continuous infusion of endotoxin was administered to induce a state of DIC, characterized by widespread fibrin deposition in organs.
-
Concurrently, the test compounds (this compound, gabexate mesilate, or nafamostat mesilate) or vehicle control were infused.
-
To quantify the extent of thrombosis, radioactively labeled fibrinogen was likely injected, allowing for the measurement of radioactive fibrin deposition in target organs such as the kidneys and lungs.
-
At the end of the experimental period, organs were harvested, and the radioactivity was measured to determine the degree of fibrin deposition.
-
-
Outcome Measure: The primary outcome was the amount of radioactive fibrin deposited in the kidneys and lungs, with a reduction in radioactivity indicating an inhibitory effect on thrombosis.
Mandatory Visualization
Signaling Pathway of Coagulation and Inflammation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endotoxin-induced disseminated intravascular coagulation in nonpregnant rats. A new experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of activated platelets in endotoxin-induced DIC in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endotoxin-induced disseminated intravascular coagulation in vitamin E deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3307: A Comparative Performance Analysis Against Novel Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic serine protease inhibitor ONO-3307 against a selection of novel protease inhibitors. The aim is to offer an objective analysis of their performance based on available experimental data, aiding researchers and drug development professionals in their evaluation of these compounds for therapeutic applications in conditions such as disseminated intravascular coagulation (DIC) and acute pancreatitis.
Introduction to this compound
This compound is a broad-spectrum synthetic protease inhibitor that has demonstrated efficacy in preclinical models of thrombosis and inflammation. It competitively inhibits a range of serine proteases that play crucial roles in the coagulation cascade and inflammatory processes.
Comparative Inhibitory Profile
The in vitro inhibitory activity of this compound and selected novel protease inhibitors against key serine proteases is summarized below. This data provides a direct comparison of their potency and selectivity.
| Target Protease | This compound (Ki, µM)[1] | Nafamostat Mesilate (Ki, µM) | Gabexate Mesilate (IC50, µM)[2] | VR23 (IC50, nM)[3][4][5] |
| Trypsin | 0.048 | 0.0004 (Ki*)[6] | 9.4 | 1 (trypsin-like proteasome) |
| Thrombin | 0.18 | - | 110 | - |
| Plasma Kallikrein | 0.29 | - | 41 | - |
| Plasmin | 0.31 | - | 30 | - |
| Pancreatic Kallikrein | 3.6 | - | - | - |
| Chymotrypsin | 47 | - | - | 50-100 (chymotrypsin-like proteasome) |
| Tissue Factor-Factor VIIa | - | 0.2[7] | - | - |
| Caspase-like proteasomes | - | - | - | 3000 |
Note: Ki represents the overall inhibition constant for a time-dependent inhibitor.
Performance in Preclinical Models
Disseminated Intravascular Coagulation (DIC)
This compound has been evaluated in a rat model of endotoxin-induced DIC. Continuous infusion of this compound at doses of 10 or 100 µg/kg/h significantly inhibited the aggravation of DIC.[8] This was evidenced by improvements in several key parameters, including fibrinogen and fibrin degradation products, fibrinogen levels, prothrombin time, partial thromboplastin time, and platelet count.[8] Furthermore, this compound treatment reduced the number of renal glomeruli with fibrin thrombi.[8]
Nafamostat mesilate is also frequently used for the treatment of DIC, particularly in Japan.[7] Its therapeutic effect is partly attributed to the inhibition of the extrinsic pathway of the coagulation system by targeting the Tissue Factor-Factor VIIa complex.[7] Gabexate mesilate has also shown efficacy in treating patients with sepsis-associated DIC.[9]
Acute Pancreatitis and Inflammation
While specific in vivo data for this compound in acute pancreatitis was not extensively available in the searched literature, its potent inhibition of trypsin and other pancreatic proteases suggests a therapeutic potential. Gabexate mesilate is used therapeutically in the treatment of pancreatitis.[10][11] The novel inhibitor VR23 has demonstrated strong anti-inflammatory effects in a mouse model of acute lung inflammation by reducing TNF-α levels.[3]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of coagulation and inflammation.
Caption: General experimental workflows for inhibitor evaluation.
Experimental Protocols
In Vitro Protease Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a specific protease involves the following steps:
-
Reagents and Preparation:
-
Purified serine protease (e.g., trypsin, thrombin).
-
Specific chromogenic or fluorogenic substrate for the protease.
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH).
-
Test inhibitor (this compound or novel inhibitor) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate well, the protease, assay buffer, and varying concentrations of the test inhibitor are pre-incubated for a defined period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate to the wells.
-
The change in absorbance or fluorescence is monitored over time using a microplate reader. This change is proportional to the enzyme's activity.
-
The rate of reaction is calculated from the linear portion of the progress curve.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
For competitive inhibitors, the inhibition constant (Ki) can be determined using the Cheng-Prusoff equation or by analyzing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.
-
In Vivo Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This animal model is widely used to evaluate the efficacy of potential therapeutic agents for DIC.[12][13][14][15]
-
Animals:
-
Male Wistar or Sprague-Dawley rats are commonly used.
-
-
Induction of DIC:
-
A sustained intravenous infusion of endotoxin (e.g., from E. coli) at a dose of approximately 100 mg/kg over 4 hours is administered to induce DIC.[8]
-
-
Treatment:
-
The test inhibitor (e.g., this compound) is administered, often as a continuous intravenous infusion, starting either before or at the same time as the endotoxin infusion.[8] A control group receives a vehicle infusion.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at baseline and at various time points after the start of the endotoxin infusion.
-
A range of hematological and coagulation parameters are measured, including:
-
Platelet count
-
Prothrombin time (PT)
-
Activated partial thromboplastin time (aPTT)
-
Fibrinogen levels
-
Fibrin/fibrinogen degradation products (FDPs) or D-dimer levels
-
-
-
Histopathology:
-
At the end of the experiment, the animals are euthanized, and organs, particularly the kidneys, are collected for histopathological examination.
-
The presence and extent of fibrin deposition in the glomerular capillaries are assessed to determine the severity of DIC-induced organ damage.
-
Conclusion
This compound demonstrates a broad-spectrum inhibitory profile against key serine proteases involved in coagulation and inflammation. When compared to the novel inhibitors Nafamostat and Gabexate Mesilate, this compound shows a wider range of reported inhibitory activities against proteases like plasmin and various kallikreins. Nafamostat, however, exhibits potent inhibition of the Tissue Factor-Factor VIIa complex, a critical initiator of the extrinsic coagulation pathway. VR23, while a potent trypsin-like proteasome inhibitor, has been primarily characterized in the context of oncology.
The preclinical data in a rat model of DIC supports the therapeutic potential of this compound in managing this condition. The choice of a particular protease inhibitor for further development will depend on the specific pathological context, the desired selectivity profile, and the overall efficacy and safety demonstrated in relevant disease models. This guide provides a foundational comparison to aid in these critical evaluations.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gabexate mesilate, a synthetic protease inhibitor, inhibits lipopolysaccharide-induced tumor necrosis factor-alpha production by inhibiting activation of both nuclear factor-kappaB and activator protein-1 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Gabexate Mesilate? [synapse.patsnap.com]
- 12. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endotoxin-induced disseminated intravascular coagulation in nonpregnant rats. A new experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endotoxin-Induced Disseminated Intravascular Coagulation in Nonpregnant Rats: A New Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of vitamin E on endotoxin-induced disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for ONO-3307
Researchers and laboratory professionals handling ONO-3307 must adhere to strict safety and disposal protocols to ensure a secure working environment and compliance with environmental regulations. As a small molecule protease inhibitor, this compound requires careful management as chemical waste. The following guidelines provide essential, step-by-step procedures for its proper disposal.
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment (PPE). This minimizes exposure risk and ensures personal safety.
| PPE Item | Specification |
| Gloves | Nitrile or other compatible chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
This compound Disposal Protocol
All chemical waste, including this compound and any materials contaminated with it, should be treated as hazardous unless explicitly determined otherwise by a qualified professional.
Step 1: Waste Segregation
Proper segregation is the first critical step in the disposal process.
-
Solid Waste:
-
Place unused or expired this compound powder in a clearly labeled, sealed container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix this compound waste with other incompatible chemical waste streams. Check your institution's guidelines for chemical compatibility.
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is mandatory for regulatory compliance and safety.
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of the waste.
-
The date of accumulation.
-
The physical state (solid or liquid).
-
Step 3: Storage of Chemical Waste
Waste must be stored safely pending disposal.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is near the point of generation.
-
Ensure all containers are tightly sealed to prevent spills or evaporation.
-
Utilize secondary containment, such as a spill tray, to mitigate the impact of any potential leaks.
Step 4: Arranging for Disposal
Disposal of hazardous waste is a regulated process.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not pour any amount of this compound, in solid or liquid form, down the drain or dispose of it in regular trash.[1]
-
Follow all procedures outlined by your EHS office or licensed professional waste disposal service.[2]
Step 5: Decontamination and Empty Container Disposal
Properly handle containers that have held this compound.
-
For empty containers, it is best practice to triple rinse them with a suitable solvent.
-
The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.
-
Once triple-rinsed, deface the original label on the container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling ONO-3307
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ONO-3307. The following procedures are based on established laboratory safety protocols and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to supplement this information with your institution's specific safety guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against accidental spills. |
| Respiratory Protection | Suitable respirator | Necessary when handling the powder form to avoid inhalation. |
This data is compiled based on safety recommendations for structurally similar compounds and general laboratory safety standards.[1][2]
Operational Plan for Handling this compound
A systematic workflow is critical for the safe handling of this compound from receipt to disposal. Adherence to these steps will mitigate risks and ensure the integrity of your research.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Keep the compound away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or physician for guidance.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
The compound is noted to be very toxic to aquatic life with long-lasting effects; therefore, avoid release into the environment.[1]
-
Containers should be disposed of in an approved waste disposal plant.[1]
Experimental Workflow and Safety Integration
The following diagram illustrates the key stages of handling this compound in a research setting, integrating safety checkpoints throughout the process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
